Product packaging for Ethyl 4-hydroxyquinoline-7-carboxylate(Cat. No.:CAS No. 1261629-96-2)

Ethyl 4-hydroxyquinoline-7-carboxylate

Cat. No.: B581451
CAS No.: 1261629-96-2
M. Wt: 217.224
InChI Key: RSWKNDWIXJZVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-hydroxyquinoline-7-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B581451 Ethyl 4-hydroxyquinoline-7-carboxylate CAS No. 1261629-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261629-96-2

Molecular Formula

C12H11NO3

Molecular Weight

217.224

IUPAC Name

ethyl 4-oxo-1H-quinoline-7-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-9-10(7-8)13-6-5-11(9)14/h3-7H,2H2,1H3,(H,13,14)

InChI Key

RSWKNDWIXJZVHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C=CN2

Synonyms

Ethyl 4-hydroxyquinoline-7-carboxylate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxyquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic compound belonging to the quinoline family, a class of molecules renowned for its diverse pharmacological activities. While detailed experimental data for this specific derivative is emerging, its structural similarity to the well-studied 4-hydroxyquinoline-3-carboxylate scaffold allows for a comprehensive understanding of its potential physicochemical properties and biological significance. This guide provides an in-depth analysis of this compound, drawing upon data from closely related analogs to offer a predictive profile of its characteristics. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, materials science, and synthetic chemistry.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound and its parent compound, Ethyl 4-hydroxyquinoline-3-carboxylate, are crucial for understanding its behavior in chemical and biological systems.

Table 1: Core Chemical Data

PropertyThis compoundEthyl 4-hydroxyquinoline-3-carboxylate
CAS Number 1261629-96-2[1]26892-90-0[2][3][4]
Molecular Formula C₁₂H₁₁NO₃[1]C₁₂H₁₁NO₃[2][3]
Molecular Weight 217.22 g/mol 217.22 g/mol [2][3]
Appearance White to light yellow crystalline powder (Predicted)White to light yellow to light orange crystalline powder[3]
IUPAC Name This compoundethyl 4-hydroxyquinoline-3-carboxylate

Table 2: Comparative Physicochemical Data of Related 7-Substituted Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateC₁₃H₁₀F₃NO₃285.22[5]340-341[5]
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylateC₁₃H₁₃NO₄247.25[6]275[6]
Ethyl 4-hydroxyquinoline-3-carboxylateC₁₂H₁₁NO₃217.22[2][3]271[2][3]

Synthesis and Experimental Protocols

The synthesis of the 4-hydroxyquinoline scaffold is well-established in organic chemistry, with the Gould-Jacobs and Conrad-Limpach reactions being the most prominent methods. These can be adapted to produce a variety of substituted quinolines, including the 7-carboxylate derivative.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[7][8][9]

Experimental Protocol (General):

  • Condensation: An appropriately substituted aniline (in this case, an aminobenzoate) is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, leading to the formation of an anilidomethylenemalonic ester intermediate.[7]

  • Cyclization: The intermediate is then heated to a higher temperature (often in a high-boiling point solvent like diphenyl ether) to induce cyclization.[7][9] This step forms the 4-hydroxy-3-carboalkoxyquinoline ring system.

  • Work-up: The reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield the desired 4-hydroxyquinoline derivative.

Gould_Jacobs_Reaction reagents Aniline derivative + Diethyl ethoxymethylenemalonate intermediate Anilidomethylenemalonic ester reagents->intermediate Condensation (Heat) product This compound intermediate->product Cyclization (High Temp) Conrad_Limpach_Synthesis reagents Aniline derivative + β-ketoester intermediate Schiff base reagents->intermediate Condensation product 4-Hydroxyquinoline derivative intermediate->product Cyclization (Heat) Biological_Significance Ethyl_4_hydroxyquinoline_7_carboxylate Ethyl 4-hydroxyquinoline- 7-carboxylate Core Inhibition Inhibition of Cellular Respiration Ethyl_4_hydroxyquinoline_7_carboxylate->Inhibition Agrochemical Agrochemical Intermediate Ethyl_4_hydroxyquinoline_7_carboxylate->Agrochemical Antioxidant Antioxidant Properties Ethyl_4_hydroxyquinoline_7_carboxylate->Antioxidant Antimicrobial Antimicrobial Activity Inhibition->Antimicrobial Anticancer Anticancer Activity Inhibition->Anticancer

References

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-7-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and relevant experimental data for Ethyl 4-hydroxyquinoline-7-carboxylate and its closely related analogs. Due to the limited specific data on "this compound," this document focuses on the well-characterized parent compound, Ethyl 4-hydroxyquinoline-3-carboxylate, and its derivatives with substitutions at the 7-position. This information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The core structure of the compounds discussed is the 4-hydroxyquinoline scaffold, which is a key pharmacophore in many biologically active molecules. The ethyl carboxylate group at the 3-position and various substituents at the 7-position significantly influence the compound's physicochemical properties and biological activity.

The following table summarizes the molecular formula and weight of Ethyl 4-hydroxyquinoline-3-carboxylate and several of its 7-substituted derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Ethyl 4-hydroxyquinoline-3-carboxylateC₁₂H₁₁NO₃217.22[1][2][3]
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylateC₁₃H₁₃NO₃231.25[4]
Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylateC₁₂H₁₀N₂O₅262.22[]
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀BrNO₃296.12[6]
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateC₁₃H₁₀F₃NO₃285.22[7]

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline-3-carboxylates is commonly achieved through the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

The following diagram illustrates the general workflow for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate derivatives via the Gould-Jacobs reaction.

Gould_Jacobs_Reaction Aniline Substituted Aniline Intermediate Condensation Intermediate Aniline->Intermediate Condensation (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 4-hydroxyquinoline-3-carboxylate Derivative Intermediate->Product Cyclization (High Temperature)

Caption: General workflow of the Gould-Jacobs reaction for synthesizing 4-hydroxyquinoline derivatives.

The following protocol is a specific example for the synthesis of a 7-substituted analog.[7]

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A

  • Hexane

Procedure:

  • A mixture of 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) is heated at 125 °C for 1 hour.

  • Dowtherm A (50 mL) is added to the reaction mixture.

  • The mixture is heated to 255 °C for 2.5 hours.

  • After cooling to room temperature, the reaction mixture is diluted with hexane (50 mL) and stirred for 5 minutes.

  • The resulting precipitate is filtered and washed with hexane to yield the final product as a white solid.

Characterization Data:

  • Melting Point: 340-341 °C

  • ¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 14.3, 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).

  • HRMS (m/z): Calculated for C₁₃H₁₀NO₃F₃: 286.0686; Found: 286.0691.

Biological Significance and Applications

The 4-hydroxyquinoline-3-carboxylate scaffold is of significant interest in medicinal chemistry. The serendipitous discovery of the antibacterial properties of a derivative during the synthesis of chloroquine led to the development of quinolone and fluoroquinolone antibiotics.[8][9] Current research focuses on the therapeutic potential of this core structure, with investigations into its role as an inhibitor of cellular respiration, making it a target for antimicrobial and anticancer agents.[8] These compounds also serve as key intermediates in the synthesis of various pharmaceuticals.[2]

Signaling Pathway and Logical Relationships

While a specific signaling pathway for this compound is not detailed in the provided search results, the general class of quinolone antibiotics, derived from the 4-hydroxyquinoline scaffold, is known to target bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this logical relationship.

Quinolone_MOA Quinolone Quinolone Antibiotic (4-hydroxyquinoline scaffold) DNA_Gyrase Bacterial DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of quinolone antibiotics targeting bacterial DNA replication.

References

The Quinoline-4-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylate scaffold is a privileged heterocyclic motif that has been a cornerstone in the development of therapeutic agents for over a century. Its versatile synthetic accessibility and the diverse biological activities of its derivatives have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of quinoline-4-carboxylate compounds, detailing key synthetic methodologies, significant therapeutic applications, and the underlying mechanisms of action.

Discovery and Historical Perspective

The story of quinoline-4-carboxylates is intrinsically linked to the broader history of quinoline chemistry, which began with the isolation of quinoline from coal tar in the 1830s. The late 19th century witnessed the development of several foundational synthetic methods that enabled the systematic exploration of quinoline derivatives. These early reactions, such as the Doebner and Pfitzinger syntheses, were pivotal in unlocking the potential of the quinoline scaffold and specifically provided routes to the 4-carboxylate derivatives.[1][2][3] Initially, research was driven by the quest for synthetic dyes, but the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, steered the focus towards medicinal applications. This led to the development of numerous synthetic quinoline-based antimalarials and subsequently to the discovery of their utility in other therapeutic areas, including oncology and infectious diseases.

Key Synthetic Methodologies

The synthesis of the quinoline-4-carboxylate core is primarily achieved through several classic named reactions, each offering distinct advantages in terms of substrate scope and substitution patterns.

The Doebner Reaction

Developed by Oskar Doebner in 1887, this reaction provides a direct route to quinoline-4-carboxylic acids.[1][3] It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][3]

Experimental Protocol: General Procedure for the Doebner Reaction [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq.) to the mixture.

  • Heating: Heat the reaction mixture to reflux for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The Pfitzinger Reaction

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a versatile method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[2][6]

Experimental Protocol: General Procedure for the Pfitzinger Reaction [2][7][8]

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq.) in an ethanolic solution of potassium hydroxide.

  • Addition of Carbonyl Compound: Add the carbonyl compound (e.g., a ketone or aldehyde) (1.1 eq.) to the reaction mixture.

  • Heating: Heat the mixture to reflux for 4-24 hours.

  • Work-up: After cooling, the solvent is typically removed, and the residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

The Combes Quinoline Synthesis

The Combes synthesis, reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[9][10] While not directly yielding a 4-carboxylate, it is a crucial method for accessing quinolines with substitution at the 2 and 4 positions, which can be precursors to the desired carboxylates.

Experimental Protocol: General Procedure for the Combes Synthesis [9][11]

  • Condensation: Mix the aniline (1.0 eq.) and the β-diketone (1.0 eq.) and heat to form the enamine intermediate, often with azeotropic removal of water.

  • Cyclization: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the enamine intermediate.

  • Heating: Heat the reaction mixture to promote cyclization and dehydration.

  • Work-up: Pour the reaction mixture onto ice and neutralize with a base to precipitate the quinoline product. The product is then collected and purified.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described in 1939, is a powerful method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones.[12][13] These can be further functionalized to introduce a carboxylate group. The reaction involves the condensation of an aniline with ethyl ethoxymethylenemalonate followed by thermal cyclization.[12][13]

Experimental Protocol: General Procedure for the Gould-Jacobs Reaction [14][15][16]

  • Condensation: React the aniline (1.0 eq.) with diethyl ethoxymethylenemalonate (1.0-1.2 eq.) at elevated temperatures (100-140 °C) to form the anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-280 °C to effect cyclization.

  • Saponification and Decarboxylation (for 4-hydroxyquinoline): The resulting ester can be saponified with a base (e.g., NaOH), followed by acidification and thermal decarboxylation to yield the 4-hydroxyquinoline.

Quantitative Data on Quinoline-4-Carboxylate Compounds

The following tables summarize key quantitative data for representative quinoline-4-carboxylate derivatives, highlighting their biological activity and pharmacokinetic properties.

Table 1: In Vitro Activity of Bioactive Quinoline-4-Carboxylate Derivatives

CompoundTargetAssayIC50 / EC50Cell Line / OrganismReference
YHO-1701 STAT3STAT3-SH2 binding assay~10-fold more potent than STX-0119Biochemical[17]
STAT3Inhibition of STAT3 phosphorylation~10-fold more potent than STX-0119SAS (oral cancer)[17]
DDD107498 (Cabamiquine) PfEF2In vitro antiplasmodial activity0.4 nMP. falciparum 3D7[18][19][20]
PfEF2In vitro antiplasmodial activity0.7 nMP. falciparum Dd2 (resistant)[18][19][20]
2-phenylquinoline-4-carboxylic acid (5a) STAT3STAT3 inhibitionKi = 17.53 μMBiochemical[21]
Compound P6 SIRT3SIRT3 inhibitionIC50 = 7.2 µMBiochemical[22][23]
SIRT1SIRT1 inhibitionIC50 = 32.6 µMBiochemical[23]
SIRT2SIRT2 inhibitionIC50 = 33.5 µMBiochemical[23]

Table 2: Pharmacokinetic Properties of Selected Quinoline-4-Carboxylate Drug Candidates

CompoundSpeciesDosing RouteHalf-life (t1/2)Bioavailability (F%)Reference
DDD107498 (Cabamiquine) MouseOral29 h41%[18][19][20]
RatOral49 h59%[18][19][20]
DogOral72 h66%[18][19][20]
YHO-1701 MouseOralNot specifiedFavorable oral bioavailability[17]

Therapeutic Applications and Signaling Pathways

Quinoline-4-carboxylates have demonstrated significant therapeutic potential in several disease areas, most notably in cancer and malaria.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[24][25] The development of STAT3 inhibitors is a promising strategy for cancer therapy.

The quinoline-4-carboxylate derivative YHO-1701 is a novel and potent STAT3 inhibitor.[17] It acts by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By preventing STAT3 dimerization, YHO-1701 blocks its translocation to the nucleus and the transcription of its target genes.[17][26]

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor 1. Ligand Binding jak JAK receptor->jak 2. Receptor Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive 3. Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active 4. Dimerization nucleus Nucleus stat3_active->nucleus 5. Nuclear Translocation dna DNA stat3_active->dna 6. DNA Binding gene_expression Target Gene Expression (Proliferation, Survival, Angiogenesis) dna->gene_expression 7. Transcription yho1701 YHO-1701 yho1701->stat3_active Inhibits Dimerization PfEF2_Inhibition_Pathway cluster_ribosome Translation Elongation ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis mrna mRNA trna tRNA polypeptide Growing Polypeptide Chain pfeef2 PfEF2 pfeef2->ribosome Translocation gdp GDP + Pi pfeef2->gdp gtp GTP gtp->pfeef2 ddd107498 DDD107498 ddd107498->pfeef2 Inhibition parasite_death Parasite Death protein_synthesis->parasite_death Blocked by DDD107498 Drug_Discovery_Workflow start Start: High-Throughput Screening hit_id Hit Identification start->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead Structure-Activity Relationship (SAR) lead_opt Lead Optimization hit_to_lead->lead_opt Improve Potency, Selectivity, PK preclinical Preclinical Development lead_opt->preclinical In vivo efficacy & Toxicology clinical Clinical Trials preclinical->clinical approval Drug Approval clinical->approval

References

The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," consistently appearing in a multitude of clinically approved drugs and investigational agents. This technical guide provides a comprehensive overview of the biological significance of the quinoline nucleus, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies employed in its evaluation.

Therapeutic Landscape of Quinoline Derivatives

The inherent chemical properties of the quinoline ring system, including its ability to intercalate into DNA, form hydrogen bonds, and interact with various enzymatic active sites, have led to the development of potent therapeutic agents. Quinoline derivatives have demonstrated significant efficacy as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents.

Anticancer Activity

Quinoline-based compounds represent a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action.[1][2] These include the inhibition of key enzymes involved in cancer progression, disruption of cellular signaling pathways, and induction of programmed cell death (apoptosis).

Mechanisms of Anticancer Action:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][3]

  • Topoisomerase Inhibition: Compounds like camptothecin and its analogs, which feature a quinoline core, inhibit topoisomerase enzymes, leading to DNA damage and cell death.[3][4]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a critical process for cell division.[2][5]

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Several quinoline derivatives have been shown to inhibit this pathway, leading to reduced cell proliferation and survival.[6][7][8]

  • Induction of Apoptosis: A primary mechanism of many quinoline-based anticancer agents is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[4][9]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-8031.38[10]
Quinoline-chalcone derivative 12eHCT-1165.34[10]
Quinoline-chalcone derivative 12eMCF-75.21[10]
2-Formyl-8-hydroxy-qinolinium chlorideHEp-249.01 - 77.67 (% inhibition)[11]
7-chloro-4-quinolinylhydrazone derivativeSF-295, HTC-8, HL-600.314 - 4.65 µg/cm³[11]
4-amino, 7-substituted-quinoline derivativeMCF-7(Data provided as antiproliferative)[11]
Tetrahydrobenzo[h]quinolineMCF-710 (24h), 7.5 (48h)[9]
Quinoline-imidazole derivative 12aHepG22.42[12]
Quinoline-imidazole derivative 12aA5496.29[12]
Quinoline-imidazole derivative 12aPC-35.11[12]
Pyridin-2-one derivative 4cK-5627.72[5]
Pyridin-2-one derivative 4cMOLT-48.17[5]
Pyridin-2-one derivative 4cHOP-922.37[5]
Pyridin-2-one derivative 4cSNB-752.38[5]
Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[6][13] Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays in malaria therapy for decades.[6] These compounds are thought to act by interfering with the detoxification of heme in the parasite's food vacuole.[6][13]

Mechanism of Antimalarial Action:

  • Inhibition of Heme Polymerization: Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. This leads to a buildup of free heme, which is toxic to the parasite.[6][13]

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

Compound/DerivativePlasmodium falciparum StrainIC50 (µM)Reference
Hydrazine derivative 263D70.46 µg/mL[14]
Hydrazine derivative 273D7<0.19 µg/mL[14]
Hydrazine derivative 26W2<0.39 µg/mL[14]
Hydrazine derivative 27W2<0.39 µg/mL[14]
6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamineD100.070[15]
6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamineDd20.157[15]
ChloroquineD100.040[15]
ChloroquineDd20.417[15]
2-ferrocenylquinoline derivative 67D1014.8[15]
2-ferrocenylquinoline derivative 67W213.8[15]
Chloroquinoline acetamide hybrid CQPA-26NF541.29 - 53.98 (range for all hybrids)[5]
Antibacterial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, feature a quinoline ring system and are widely used to treat bacterial infections.[16] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[17]

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative 6cMRSA0.75[17]
Quinoline-2-one derivative 6lMRSA>10[17]
Quinoline-2-one derivative 6oMRSA>10[17]
Daptomycin (Reference)MRSA0.50[17]
Quinoline derivative 11S. aureus6.25[18]
Quinoline derivative 24E. coli3.125[18]
Quinoline derivative 24S. aureus3.125[18]
Quinoline-based dihydrotriazine 93a-cS. aureus2[18]
Quinoline-based dihydrotriazine 93a-cE. coli2[18]
Antiviral and Anti-inflammatory Activities

The therapeutic utility of the quinoline scaffold extends to antiviral and anti-inflammatory applications. Certain quinoline derivatives have shown activity against a range of viruses, while others exhibit potent anti-inflammatory effects by modulating inflammatory pathways.[2][17]

Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a variety of well-established experimental procedures. This section provides an overview of key methodologies.

Synthesis of the Quinoline Scaffold

Several classical methods are employed for the synthesis of the quinoline ring system.

2.1.1. Skraup Synthesis

This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[3][19][20]

  • Step 1: Dehydration of glycerol with concentrated sulfuric acid to form acrolein.

  • Step 2: Michael addition of aniline to acrolein.

  • Step 3: Acid-catalyzed cyclization of the resulting intermediate.

  • Step 4: Dehydrogenation of the dihydroquinoline intermediate to yield the quinoline product.

2.1.2. Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by an acid or base.[1][21]

  • Step 1: Aldol condensation between the two carbonyl-containing reactants.

  • Step 2: Intramolecular cyclization of the resulting intermediate.

  • Step 3: Dehydration to form the quinoline ring.

Synthesis of 4-Aminoquinoline Derivatives

A common route to synthesize 4-aminoquinolines involves the nucleophilic aromatic substitution of 4-chloroquinolines with various amines.[22]

  • General Procedure: A mixture of a 4-chloroquinoline derivative and an excess of the desired amine is heated, often without a solvent or in a high-boiling solvent like DMSO. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 4-aminoquinoline product.[22]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[21][23]

  • Step 1: Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Step 2: Compound Treatment: The cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Step 3: MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.[9][13][22]

  • Step 1: Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Step 2: Compound Administration: The test compound (quinoline derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Step 3: Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Step 4: Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Step 5: Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group with that of the control group.

Analysis of Apoptosis: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.[24]

  • Step 1: Protein Extraction: Cells treated with the quinoline derivative are lysed to extract total proteins.

  • Step 2: Protein Quantification: The protein concentration in the lysates is determined.

  • Step 3: Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Step 4: Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Step 5: Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Step 6: Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Step 7: Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Signaling Pathways

3.1.1. PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline derivatives can inhibit this pathway at various points, leading to anticancer effects.[6][7][8]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Inhibits Apoptosis Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Quinoline\nDerivative Quinoline Derivative Quinoline\nDerivative->PI3K Quinoline\nDerivative->Akt Quinoline\nDerivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

3.1.2. Apoptosis Signaling Pathway

Quinoline derivatives can induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.[4][9]

Apoptosis_Pathway Quinoline\nDerivative Quinoline Derivative Bax Bax Quinoline\nDerivative->Bax Activates Bcl-2 Bcl-2 Quinoline\nDerivative->Bcl-2 Inhibits Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Bax->Mitochondria Bcl-2->Mitochondria Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Cleavage Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis by quinoline derivatives via the intrinsic pathway.

Experimental Workflows

3.2.1. In Vitro Anticancer Drug Screening Workflow

This workflow outlines the key steps in evaluating the anticancer potential of a newly synthesized quinoline derivative in a laboratory setting.

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Quinoline Derivative Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Markers Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis

Caption: A typical workflow for in vitro anticancer screening of quinoline derivatives.

3.2.2. In Vivo Anti-inflammatory Study Workflow

This diagram illustrates the process of assessing the anti-inflammatory properties of a quinoline compound in an animal model.

Anti_inflammatory_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Administration of Quinoline Derivative Grouping->Drug_Administration Inflammation_Induction Induction of Paw Edema (Carrageenan Injection) Drug_Administration->Inflammation_Induction Measurement Measurement of Paw Volume Inflammation_Induction->Measurement Data_Collection Data Collection at Different Time Intervals Measurement->Data_Collection Analysis Statistical Analysis (% Inhibition) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for in vivo evaluation of anti-inflammatory activity.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable chemical tractability and broad spectrum of biological activities ensure its continued relevance in the development of novel therapeutics. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals engaged in the exploration and development of quinoline-based drugs. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of the quinoline scaffold in medicine.

References

The Ascendance of 4-Hydroxyquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Among its numerous derivatives, the 4-hydroxyquinoline core has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of 4-hydroxyquinoline derivatives, focusing on their synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the ongoing quest for novel therapeutics.

The 4-Hydroxyquinoline Core: A Versatile Pharmacophore

The 4-hydroxyquinoline moiety, which can exist in tautomeric equilibrium with the 4-quinolone form, possesses a unique electronic and structural profile that enables it to interact with a wide array of biological targets.[1] This versatility has been exploited to develop agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The core structure allows for substitutions at various positions, providing a rich landscape for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for 4-Hydroxyquinoline Derivatives

The construction of the 4-hydroxyquinoline scaffold is primarily achieved through several named reactions, with the Conrad-Limpach and Gould-Jacob reactions being the most fundamental.[6][7]

Conrad-Limpach Reaction

This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[6] Modifications to this reaction have been developed to improve yields and accommodate a wider range of substrates.[6]

Gould-Jacob Reaction

The Gould-Jacob reaction offers a versatile route to 4-hydroxyquinoline-3-carboxylates.[7] It begins with the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by a thermal cyclization of the resulting intermediate.[7]

Representative Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacob Reaction)
  • Step 1: Synthesis of Diethyl 2-((phenylamino)-methylene)malonate: A mixture of aniline and ethoxymethylenemalonate diethyl ester (EMME) is heated at 120 °C for 1 hour.[7]

  • Step 2: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate: The product from Step 1 is dissolved in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid. The mixture is heated using microwave irradiation at 250 °C (180 W) for 2 hours. After cooling, n-hexane is added to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.[7]

Anticancer Activity of 4-Hydroxyquinoline Derivatives

A significant area of research has focused on the development of 4-hydroxyquinoline derivatives as potent anticancer agents.[8][9][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[8]

Quantitative Anticancer Activity Data
CompoundCell LineActivityIC50 (µM)Reference
5f (amidic derivative) -Tubulin Polymerization Inhibition0.99[8]
20 (benzylidene derivative) Colo 320 (doxorubicin-resistant colon adenocarcinoma)Cytotoxic4.61[6]
13b (benzylidene derivative) Colo 320 (doxorubicin-resistant colon adenocarcinoma)Cytotoxic-[6]
IN17 (4-Hydroxyquinazoline scaffold) HCT-15 (PARPi-resistant)PARP1 Inhibition0.47[11]
IN17 (4-Hydroxyquinazoline scaffold) HCT-15 (PARPi-resistant)Anti-proliferative33.45[11]
IN17 (4-Hydroxyquinazoline scaffold) HCC1937 (PARPi-resistant)Anti-proliferative34.29[11]
Olaparib (Reference) HCT-15 (PARPi-resistant)Anti-proliferative45.53[11]
Olaparib (Reference) HCC1937 (PARPi-resistant)Anti-proliferative37.07[11]
Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of 4-hydroxyquinoline derivatives is commonly evaluated using doxorubicin-sensitive (e.g., Colo 205) and -resistant (e.g., Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (e.g., MRC-5).[6] The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are determined. Compounds with IC50 values below 20 µM are generally considered cytotoxic.[6]

Signaling Pathway: Tubulin Polymerization Inhibition

Certain 4-hydroxyquinoline derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, by binding to the colchicine site.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

G 4-Hydroxyquinoline_Derivative 4-Hydroxyquinoline_Derivative Tubulin_Dimers Tubulin_Dimers 4-Hydroxyquinoline_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Assembly Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Inhibits Polymerization G2_M_Phase_Arrest G2_M_Phase_Arrest Microtubule_Assembly->G2_M_Phase_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Phase_Arrest->Apoptosis Induces G 4_Hydroxyquinoline_Derivative 4_Hydroxyquinoline_Derivative HIV_1_Integrase_Active_Site HIV_1_Integrase_Active_Site 4_Hydroxyquinoline_Derivative->HIV_1_Integrase_Active_Site Binds to Mg2_Ions Mg2_Ions HIV_1_Integrase_Active_Site->Mg2_Ions Chelates Viral_DNA_Integration Viral_DNA_Integration Mg2_Ions->Viral_DNA_Integration Inhibits HIV_Replication HIV_Replication Viral_DNA_Integration->HIV_Replication Blocks G cluster_0 In Vivo Model cluster_1 In Vitro Model Xylene_Induced_Ear_Edema Xylene_Induced_Ear_Edema Compound_Administration Compound_Administration Xylene_Induced_Ear_Edema->Compound_Administration Measure_Edema_Inhibition Measure_Edema_Inhibition Compound_Administration->Measure_Edema_Inhibition LPS_Stimulated_Macrophages LPS_Stimulated_Macrophages Compound_Treatment Compound_Treatment LPS_Stimulated_Macrophages->Compound_Treatment Measure_Cytokine_Inhibition Measure_Cytokine_Inhibition Compound_Treatment->Measure_Cytokine_Inhibition

References

Ethyl 4-hydroxyquinoline-7-carboxylate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Ethyl 4-hydroxyquinoline-7-carboxylate (CAS No. 1261629-96-2) and related compounds. A specific Material Safety Data Sheet (MSDS) for this exact compound was not located during the literature search. Therefore, this guide is based on data for structurally similar quinoline derivatives and general laboratory safety principles. It is imperative to consult the specific MSDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment.

Introduction

This compound is a heterocyclic organic compound. The quinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Derivatives of quinoline have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4] Understanding the safety and handling of novel quinoline derivatives like this compound is crucial for ensuring the safety of laboratory personnel and the integrity of research data.

Hazard Identification and Classification

General Hazards of Related Quinoline Derivatives:

  • May cause skin, eye, and respiratory irritation.

  • May be harmful if swallowed or inhaled.

The following table summarizes GHS hazard classifications found for other quinoline derivatives.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

This data is generalized from various quinoline derivatives and may not be representative of this compound.

Physicochemical Properties

Limited specific data for this compound is available. The table below includes its molecular formula and information for related compounds to provide context.

PropertyThis compoundEthyl 4-hydroxy-7-methoxyquinoline-3-carboxylate[6]Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate[7]4-Hydroxyquinoline-3-carboxylic acid[7]
CAS Number 1261629-96-263463-15-016600-22-934785-11-0
Molecular Formula C₁₂H₁₁NO₃C₁₃H₁₃NO₄C₁₂H₁₀ClNO₃C₁₀H₇NO₃
Molecular Weight 217.22 g/mol 247.25 g/mol 251.67 g/mol 189.17 g/mol
Melting Point No data available275 °CNo data availableNo data available
Boiling Point No data available373.2±37.0 °C at 760 mmHgNo data availableNo data available
Flash Point No data available179.5±26.5 °CNo data availableNo data available

Handling and Storage

Based on general laboratory procedures for handling chemical compounds and information for related quinolines, the following guidelines are recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If working with fine powders or generating aerosols, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocols

General Synthesis of 4-Hydroxyquinolines

The synthesis of 4-hydroxyquinoline derivatives often involves the cyclization of an appropriate aniline precursor. A common method is the Conrad-Limpach synthesis. While the specific synthesis for the 7-carboxylate is not detailed, a general procedure for a related compound is provided below for illustrative purposes.

Example: Synthesis of 2-methyl-4-hydroxyquinoline [8]

This procedure involves the cyclization of ethyl β-anilinocrotonate.

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm (a mixture of diphenyl and diphenyl ether)

  • Petroleum ether

  • Decolorizing carbon (e.g., Norit)

  • 500-mL three-necked round-bottomed flask

  • Dropping funnel, mechanical stirrer, air condenser

Procedure:

  • Place 150 mL of Dowtherm in the three-necked flask and heat to reflux with stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10–15 minutes after the addition is complete. Ethanol will distill from the reaction.

  • Allow the mixture to cool to room temperature, which should result in the separation of a yellow solid.

  • Add approximately 200 mL of petroleum ether, collect the solid on a Büchner funnel, and wash with 100 mL of petroleum ether.

  • After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.

  • Filter the hot solution and allow it to cool.

  • Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration.

This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound.

Biological Context and Signaling Pathways

Quinoline derivatives are known to interact with various biological targets and signaling pathways, which is the basis for their investigation in drug development.[2][3] One of the key pathways implicated in the action of some quinoline-based compounds is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][2]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation CellPro Cell Proliferation, Survival, Growth mTORC1->CellPro Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by quinoline derivatives.

General Laboratory Workflow

A structured workflow is essential when handling any chemical, including this compound.

Lab_Workflow Prep Preparation - Review MSDS - Don PPE Weigh Weighing - Use fume hood - Tare balance Prep->Weigh Solubilize Solubilization - Add solvent - Mix appropriately Weigh->Solubilize Reaction Reaction / Assay - Monitor parameters Solubilize->Reaction Cleanup Cleanup - Decontaminate glassware - Clean work area Reaction->Cleanup Waste Waste Disposal - Segregate waste streams - Label containers Cleanup->Waste

Caption: General workflow for handling chemical compounds in a laboratory setting.

References

A Technical Guide to Ethyl 4-hydroxyquinoline-7-carboxylate for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. As a member of the 4-hydroxyquinoline class of compounds, it holds potential for investigation as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of its commercial availability, key technical data, and relevant experimental protocols for researchers in the field.

Commercial Availability and Physicochemical Data

This compound (CAS No. 1261629-96-2) is available from several commercial suppliers catering to the research and development market. The compound is typically supplied as a solid with purity levels suitable for laboratory investigation.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationStorage Conditions
Amadis Chemical1261629-96-2C12H11NO3217.22≥97%Store in a tightly closed container
Benchchem1261629-96-2C12H11NO3217.224For research use onlyNot specified
AKSci1261629-96-2C12H11NO3217.22≥95%Store long-term in a cool, dry place
BLD Pharm1261629-96-2C12H11NO3217.22Not specifiedSealed in dry, 2-8°C

Synthetic Methodology: The Gould-Jacobs Reaction

The synthesis of the 4-hydroxyquinoline core of this compound can be achieved through established organic chemistry reactions, with the Gould-Jacobs reaction being a prominent method.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinoline ring system.[1][2]

Illustrative Workflow for Gould-Jacobs Reaction

Gould-Jacobs Reaction Workflow aniline Substituted Aniline condensation Condensation aniline->condensation malonic_ester Alkoxymethylenemalonic Ester malonic_ester->condensation intermediate Anilidomethylenemalonic Ester Intermediate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization quinoline_core 4-Hydroxyquinoline-3-carboxylate Core cyclization->quinoline_core saponification Saponification (Optional) quinoline_core->saponification acid Carboxylic Acid saponification->acid decarboxylation Decarboxylation (Optional) acid->decarboxylation hydroxyquinoline 4-Hydroxyquinoline decarboxylation->hydroxyquinoline

Caption: A generalized workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Potential Research Applications and Biological Activity

The broader class of quinoline derivatives has been extensively studied for various pharmacological activities. While specific research on this compound is limited, its structural features suggest potential applications in the following areas:

  • Anticancer Activity: Quinoline derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[4][5]

  • Antimicrobial Activity: The 4-hydroxyquinoline scaffold is a known pharmacophore in several antibacterial agents.[6]

  • Inhibition of Cellular Respiration: Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, a class to which this compound belongs, have shown them to be inhibitors of cellular respiration.[7][8]

Key Signaling Pathways for Investigation

Based on the known activities of related quinoline compounds, two key signaling pathways are of particular interest for researchers investigating the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K inhibits? Quinoline->Akt inhibits? Quinoline->mTORC1 inhibits?

Caption: The PI3K/Akt/mTOR signaling cascade and potential points of inhibition by quinoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->VEGFR2 inhibits?

Caption: The VEGFR-2 signaling pathway, a target for anti-angiogenic therapies.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[10][11]

  • Assay Setup: In a 96-well plate, add a buffer solution containing ATP and a specific substrate for VEGFR-2.

  • Compound Addition: Add varying concentrations of this compound or a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate, often through luminescence or fluorescence.

  • Data Analysis: Determine the percentage of VEGFR-2 inhibition for each compound concentration and calculate the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[4][12][13][14]

  • Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing its commercial availability, potential synthetic routes, and relevant experimental protocols to facilitate its exploration as a novel therapeutic agent. The provided methodologies for assessing cytotoxicity and target engagement of related pathways offer a robust starting point for elucidating the biological activity of this compound.

References

A Technical Guide to the Spectral Data of Ethyl 4-hydroxyquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide addresses the spectral characterization of Ethyl 4-hydroxyquinoline-7-carboxylate. Due to a notable scarcity of publicly available experimental spectral data for this specific compound, this document provides a comprehensive overview of expected spectral features based on general principles and data from the closely related isomer, Ethyl 4-hydroxyquinoline-3-carboxylate. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of quinoline derivatives, alongside a structural representation of the target molecule.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of such molecules. This guide aims to provide a foundational understanding of the expected spectral data for this compound, despite the current lack of specific published data.

Molecular Structure

To provide a clear structural reference, the chemical structure of this compound was generated using the DOT language and is presented below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR IR_analysis Functional Group Identification IR->IR_analysis MS_analysis Molecular Weight & Formula Confirmation MS->MS_analysis NMR_analysis Structural Elucidation (Connectivity) NMR->NMR_analysis Structure_Confirmation Structure Confirmation IR_analysis->Structure_Confirmation MS_analysis->Structure_Confirmation NMR_analysis->Structure_Confirmation

Solubility profile of Ethyl 4-hydroxyquinoline-7-carboxylate in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-hydroxyquinoline-7-carboxylate in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, this document outlines the available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of similar chemical entities.

Data Presentation: Solubility of a Structurally Related Analog

SolventSolubility
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Note: This data is for Ethyl 4-hydroxyquinoline-3-carboxylate and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The following methodologies are widely accepted in the pharmaceutical and chemical research fields for determining the kinetic and thermodynamic solubility of a compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial and place it on a shaker or rotator in a constant temperature bath (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Processing:

    • After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the collected supernatant with the solvent as necessary to fall within the range of the calibration curve.

    • Analyze the diluted supernatant using the same HPLC method.

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. The calculated concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This method is amenable to high-throughput screening.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

  • Automated liquid handling system (optional)

Procedure (Nephelometric Method):

  • Plate Preparation:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

    • Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

  • Data Analysis:

    • The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility profile of a research compound, such as this compound.

G Experimental Workflow for Solubility Profiling cluster_0 Preparation cluster_1 Solubility Assays cluster_2 Analysis and Reporting A Compound Synthesis and Purification B Characterization (e.g., NMR, MS) A->B C Preparation of Stock Solution (e.g., in DMSO) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D Dilution into various solvents E Kinetic Solubility (e.g., Nephelometry) C->E Dilution into aqueous buffer F Quantification (e.g., HPLC-UV) D->F G Data Analysis and Solubility Determination E->G Precipitation Detection F->G H Comprehensive Solubility Report G->H

Caption: Generalized workflow for determining the solubility of a research compound.

Methodological & Application

Application Notes & Protocols: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in the development of various pharmaceuticals. The primary method detailed is the Gould-Jacobs reaction, a robust and widely used method for creating the 4-hydroxyquinoline scaffold from aniline derivatives.[1][2][3][4] This reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1]

The synthesis involves a two-step process: first, the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][3][5] To achieve the target molecule, this compound, the required starting material is an aniline with an ethyl carboxylate group at the para-position, namely Ethyl 4-aminobenzoate.

Logical Workflow of the Gould-Jacobs Reaction

The synthesis proceeds through two major stages: the initial condensation to form an intermediate, followed by a thermal intramolecular cyclization to yield the final quinoline product.

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_reaction Reaction Stages cluster_product Products Aniline Ethyl 4-aminobenzoate Condensation Step 1: Condensation Aniline->Condensation DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Formation of Intermediate Cyclization Step 2: Thermal Cyclization FinalProduct This compound Cyclization->FinalProduct Yields Final Product Intermediate->Cyclization High Temperature (e.g., 250°C)

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocols

The following protocols detail the synthesis of this compound using the Gould-Jacobs reaction. The procedure is divided into the synthesis of the intermediate and the subsequent cyclization.

Part A: Synthesis of the Intermediate (Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate)

This initial step involves a condensation reaction between Ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (DEEMM).[1][6]

Materials:

  • Ethyl 4-aminobenzoate

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • In a round-bottom flask, combine Ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents). The reaction can be run neat or with a minimal amount of a suitable solvent like ethanol.

  • Stir the mixture at a moderately elevated temperature (e.g., 120-130°C) for 2 to 4 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, the reaction mixture containing the intermediate can often be used directly in the next step without extensive purification. Alternatively, excess DEEMM and solvent can be removed under reduced pressure.

Part B: Thermal Cyclization to this compound

This step requires high temperatures to facilitate the intramolecular cyclization of the intermediate formed in Part A.[2][5] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation.

Method 1: Conventional Heating

Materials:

  • Crude intermediate from Part A

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

  • Three-neck round-bottom flask

  • High-temperature thermometer

  • Heating mantle

  • Mechanical stirrer

  • Filtration apparatus

  • Ice-cold acetonitrile or ethanol for washing

Procedure:

  • Transfer the crude intermediate from Part A to a three-neck flask.

  • Add a high-boiling point solvent such as diphenyl ether, sufficient to create a stirrable slurry.

  • Heat the mixture with vigorous stirring to approximately 250°C. Drastic conditions are often necessary for the cyclization to proceed efficiently.[2][3]

  • Maintain this temperature for 30 to 60 minutes. The product will often precipitate from the hot solution.

  • Allow the mixture to cool to room temperature. The precipitation of the product should become more evident.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with an ice-cold solvent like acetonitrile or ethanol to remove residual high-boiling solvent and impurities.[5]

  • Dry the product under vacuum to yield this compound.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[5][7][8]

Materials:

  • Crude intermediate from Part A

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave synthesis system

  • Filtration apparatus

  • Ice-cold acetonitrile for washing

Procedure:

  • Place the crude intermediate into a microwave vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a high temperature (e.g., 250°C or 300°C) for a short duration (e.g., 5-20 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the precipitated solid product.

  • Wash the solid with ice-cold acetonitrile (3 mL).[5]

  • Dry the purified product under vacuum.

Data Presentation: Reaction Conditions and Yields

The efficiency of the thermal cyclization step is highly dependent on both temperature and reaction time. The following table summarizes representative data for a similar Gould-Jacobs reaction conducted under different microwave heating conditions.[5]

EntryReactantsHeating MethodTemperature (°C)Time (min)Isolated Yield (%)
1Aniline, DEEMMMicrowave25051
2Aniline, DEEMMMicrowave300537
3Aniline, DEEMMMicrowave250207
4Aniline, DEEMMMicrowave3002028

Data adapted from a representative Gould-Jacobs reaction.[5] Yields are highly substrate-dependent.

Observations:

  • Higher temperatures are critical for the intramolecular cyclization to proceed effectively.[5]

  • Increasing the reaction temperature from 250°C to 300°C significantly improves the product yield for short reaction times (Entry 1 vs. Entry 2).[5]

  • However, prolonged reaction times at very high temperatures may lead to product degradation, as seen in the decreased yield between Entry 2 and Entry 4.[5] A careful optimization of time and temperature is necessary to maximize the yield.[5]

References

Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyquinoline-7-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The quinoline core is a prominent scaffold in a variety of biologically active molecules, including established antibacterial and antimalarial agents. Notably, the fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, underscores the therapeutic potential of this structural motif.[1] The 4-hydroxyquinoline-3-carboxylate scaffold, in particular, has been identified as a key pharmacophore. Investigations into derivatives of this scaffold have revealed their potential as inhibitors of cellular respiration, highlighting their relevance in the development of novel antimicrobial and anticancer agents. This document provides a detailed protocol for the synthesis of the parent compound, this compound, via the Gould-Jacobs reaction, along with data for representative derivatives and an overview of their biological context.

Key Synthetic Route: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established and versatile method for the synthesis of 4-hydroxyquinolines.[2] The reaction proceeds in two main stages:

  • Condensation: An aniline derivative is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate. This step typically involves heating the neat reactants.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to form the 4-hydroxyquinoline ring system. This is often carried out in a high-boiling point solvent such as Dowtherm A or under microwave irradiation.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of the Gould-Jacobs reaction, utilizing ethyl 4-aminobenzoate as the starting aniline derivative.

Materials:

  • Ethyl 4-aminobenzoate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or a similar high-boiling point solvent)

  • Hexane

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 120-130°C for 1-2 hours. The reaction can be monitored by TLC to ensure the consumption of the starting aniline. Ethanol is evolved during this step.

  • Cyclization: To the resulting crude intermediate, add Dowtherm A (approximately 5-10 mL per gram of the initial aniline).

  • Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The product will precipitate from the hot solution.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with hexane to precipitate the product further and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hot hexane to remove the Dowtherm A.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Protocol 2: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol describes the synthesis of a specific derivative with a trifluoromethyl group at the 7-position.[3]

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A

  • Hexane

Procedure:

  • Condensation: 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) was heated with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) at 125°C for 1 hour.[3]

  • Cyclization: Dowtherm A (50 mL) was added to the reaction mixture, and it was heated to 255°C for 2.5 hours.[3]

  • Work-up: After cooling to room temperature, the mixture was diluted with hexane (50 mL) and stirred for 5 minutes.[3]

  • The precipitated product was collected by filtration and washed with hexane to yield the product as a white solid (16.51 g, 93% yield).[3]

Data Presentation

The following table summarizes the synthesis of this compound and its derivatives via the Gould-Jacobs reaction.

Starting AnilineDerivativeYield (%)Melting Point (°C)Analytical Data
Ethyl 4-aminobenzoateThis compoundN/AN/AN/A
3-(Trifluoromethyl)anilineEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate93%340-341¹H NMR (300 MHz, DMSO) δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 14.3, 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H)[3]
3-ChloroanilineEthyl 7-chloro-4-hydroxyquinoline-3-carboxylateHigh>266 (as carboxylic acid)N/A
3,4-DimethoxyanilineEthyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate93.5%N/AN/A

Note: N/A indicates that specific data was not available in the searched literature.

Mandatory Visualizations

Experimental Workflow for Gould-Jacobs Synthesis

Gould_Jacobs_Workflow Experimental Workflow of Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Work-up and Purification A Aniline Derivative C Heat (120-130°C, 1-2h) A->C B Diethyl Ethoxymethylenemalonate B->C D Anilinomethylenemalonate Intermediate C->D F Heat (250-260°C, 0.5-1h) D->F E Dowtherm A E->F G Crude Product Precipitation F->G H Cooling & Hexane Addition G->H I Filtration & Washing H->I J Recrystallization / Chromatography I->J K Pure this compound Derivative J->K

Caption: Workflow for the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition Mechanism of Action: Inhibition of Bacterial DNA Gyrase cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition DNA Bacterial Chromosomal DNA Gyrase_DNA_Complex Gyrase-DNA Complex DNA->Gyrase_DNA_Complex DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Gyrase->Gyrase_DNA_Complex Replication_Fork DNA Replication Fork Relaxed_DNA Relaxed/Positively Supercoiled DNA Replication_Fork->Relaxed_DNA Generates positive supercoils DNA_Strand_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Strand_Breaks Replication fork collapse Relaxed_DNA->DNA_Gyrase Binds to DNA Cell_Division Bacterial Cell Division Quinolone Ethyl 4-hydroxyquinoline -7-carboxylate Derivative Quinolone->Gyrase_DNA_Complex Binds and stabilizes Quinolone_Complex Quinolone-Gyrase-DNA Ternary Complex Gyrase_DNA_Complex->Quinolone_Complex Quinolone_Complex->Cell_Division Inhibition Quinolone_Complex->DNA_Strand_Breaks Traps the complex Apoptosis Cell Death DNA_Strand_Breaks->Apoptosis

Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives.

References

Application of Ethyl 4-hydroxyquinoline-7-carboxylate in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-hydroxyquinoline-7-carboxylate belongs to the quinolone class of compounds, a well-established group of synthetic antibacterial agents. The quinolone scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Historically, the serendipitous discovery of the antibacterial properties of a 4-hydroxyquinoline-3-carboxylate derivative during the synthesis of the antimalarial drug chloroquine spurred the development of the highly successful quinolone and fluoroquinolone antibiotics.[1][2] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4][5][6][7] This application note provides a comprehensive overview of the potential application of this compound in antibacterial drug development, including its proposed mechanism of action, protocols for in vitro and in vivo evaluation, and illustrative data from related quinolone compounds.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics function as topoisomerase poisons.[5][6] They stabilize the complex formed between DNA and the topoisomerase enzymes (DNA gyrase and topoisomerase IV), leading to double-strand DNA breaks and ultimately cell death.[5][7] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[4]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Supercoiling Topo_IV Topoisomerase IV Bacterial_DNA->Topo_IV Decatenation Replication_Fork DNA Replication DNA_Gyrase->Replication_Fork Topo_IV->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death DNA Damage Quinolone This compound Quinolone->DNA_Gyrase Inhibits Quinolone->Topo_IV Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

A structured approach is essential for evaluating the potential of a new antibacterial agent. The following protocols outline the key in vitro and in vivo assays.

Antibacterial_Drug_Development_Workflow Start Synthesis of This compound In_Vitro_Screening In Vitro Antibacterial Screening (MIC Determination) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies (Murine Infection Model) Cytotoxicity_Assay->In_Vivo_Studies Favorable Therapeutic Index Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Suboptimal Efficacy/Toxicity End Preclinical Candidate In_Vivo_Studies->End Promising Candidate Lead_Optimization->Start Synthesize Analogs

Caption: A generalized workflow for antibacterial drug development.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Test compound (this compound)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to achieve a 2x working concentration.

  • Preparation of Bacterial Inoculum: Culture bacteria overnight. Dilute the culture to achieve a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Efficacy in a Murine Sepsis Model

This protocol evaluates the in vivo antibacterial activity of the test compound.

Materials:

  • Mice (e.g., BALB/c)

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Test compound formulated for in vivo administration

  • Saline solution

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Treatment: Administer the test compound at various doses via a suitable route (e.g., intraperitoneal or oral) at specific time points post-infection.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of 7-14 days.

  • Bacterial Load Determination (Optional): At selected time points, euthanize a subset of mice and collect blood or organs (e.g., spleen, liver) to determine the bacterial load by plating serial dilutions on appropriate agar plates.

  • Data Analysis: Analyze survival curves (e.g., Kaplan-Meier) and compare bacterial loads between treated and control groups.

Illustrative Data

Table 1: Illustrative In Vitro Antibacterial Activity of Quinolone Analogs

CompoundGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusE. faecalis
Quinolone Analog A 48
Quinolone Analog B 24
Ciprofloxacin (Control) 0.51

Note: This data is for illustrative purposes and does not represent this compound.

Table 2: Illustrative Cytotoxicity Data for a Quinolone Analog

Concentration (µM)Cell Viability (%)
1 98 ± 4
10 92 ± 5
50 75 ± 8
100 55 ± 6

Note: This data is for illustrative purposes and does not represent this compound.

Table 3: Illustrative In Vivo Efficacy in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control -10
Quinolone Analog C 1040
Quinolone Analog C 3080
Levofloxacin (Control) 2090

Note: This data is for illustrative purposes and does not represent this compound.

Structure-Activity Relationship (SAR) and Logical Progression

The development of potent quinolone antibiotics relies on understanding the relationship between chemical structure and biological activity. Modifications at various positions of the quinoline ring can significantly impact antibacterial spectrum, potency, and pharmacokinetic properties.

SAR_Logic Core_Scaffold Ethyl 4-hydroxyquinoline -7-carboxylate Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Core_Scaffold->SAR_Studies Chemical Modifications Improved_Potency Improved Potency & Spectrum SAR_Studies->Improved_Potency ADMET_Properties Favorable ADMET Properties SAR_Studies->ADMET_Properties Lead_Compound Lead Compound Identified Improved_Potency->Lead_Compound ADMET_Properties->Lead_Compound

Caption: Logical progression from a core scaffold to a lead compound.

Conclusion

This compound represents a promising starting point for the development of new antibacterial agents. Its core quinolone structure is a validated pharmacophore for targeting bacterial DNA replication. The protocols and illustrative data provided herein offer a comprehensive framework for researchers to systematically evaluate the antibacterial potential of this and related compounds. Further investigation through synthesis of analogs and detailed structure-activity relationship studies will be crucial in optimizing its efficacy and safety profile for potential therapeutic applications.

References

Application Notes and Protocols: Ethyl 4-hydroxyquinoline-7-carboxylate as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ethyl 4-hydroxyquinoline-7-carboxylate as a versatile precursor for the synthesis of novel anticancer agents. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antitumor activities through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][2] This document outlines synthetic methodologies, quantitative biological data, experimental protocols, and potential signaling pathways associated with anticancer agents derived from this precursor.

Synthetic Pathways from this compound

This compound serves as a key building block for the synthesis of a diverse range of quinoline-based anticancer agents. The general synthetic approach involves the modification of the hydroxyl group at the 4-position and the ester group at the 7-position to introduce various pharmacophores.

A representative synthetic scheme is the synthesis of 4-anilinoquinolinylchalcone derivatives, which have shown significant cytotoxicity against various cancer cell lines.[3]

precursor This compound intermediate1 Ethyl 4-chloroquinoline-7-carboxylate precursor->intermediate1 POCl3 intermediate2 4-Anilino-quinoline-7-carboxylic acid ethyl ester intermediate1->intermediate2 Substituted anilines final_product 4-Anilinoquinolinylchalcone Derivatives intermediate2->final_product Chalcone synthesis

Caption: Synthetic pathway from the precursor to the final product.
General Protocol for the Synthesis of 4-Anilinoquinolinylchalcone Derivatives

This protocol is a representative method adapted from the synthesis of similar quinoline derivatives.[3]

Step 1: Synthesis of Ethyl 4-chloroquinoline-7-carboxylate

  • To a solution of this compound in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture under reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Anilino-quinoline-7-carboxylic acid ethyl ester derivatives

  • Dissolve ethyl 4-chloroquinoline-7-carboxylate and a substituted aniline in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).

  • Heat the reaction mixture at reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum.

Step 3: Synthesis of 4-Anilinoquinolinylchalcone Derivatives

  • To a solution of the 4-anilino-quinoline-7-carboxylic acid ethyl ester derivative and a substituted acetophenone in a suitable solvent (e.g., ethanol), add a base (e.g., aqueous sodium hydroxide).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure chalcone derivative.

Biological Activity of Quinoline Derivatives

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of anticancer activities. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) of representative quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Anilinoquinolinylchalcone derivative 4a Huh-7 (Liver)< 2.03[3]
MDA-MB-231 (Breast)< 2.03[3]
4-Hydroxyquinolone analogue 3g HCT116 (Colon)Not specified[1]
A549 (Lung)Not specified[1]
PC3 (Prostate)Not specified[1]
MCF-7 (Breast)Not specified[1]
Thiosemicarbazones based quinoline compound 60 HCT116 (Colon)Good antiproliferative activity[4]
7-chloro-4-quinolinylhydrazone derivative 36 SF-295 (CNS)0.314 - 4.65 µg/cm³[4]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[4]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic activity of synthesized compounds.

start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis Quinoline_Derivative Quinoline Derivative Tubulin Tubulin Polymerization Quinoline_Derivative->Tubulin Inhibition EGFR EGFR Tyrosine Kinase Quinoline_Derivative->EGFR Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Inhibition Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Inhibition

References

Application Notes and Protocols for High-Throughput Screening Assays Using Ethyl 4-hydroxyquinoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous natural products and synthetic molecules with a wide array of pharmacological activities. Their diverse biological functions, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as privileged structures in drug discovery. Ethyl 4-hydroxyquinoline-7-carboxylate serves as a versatile starting point for the synthesis of novel compound libraries. High-throughput screening (HTS) of such libraries enables the rapid identification of hit compounds with desired biological activities, which can be further optimized into lead candidates for drug development.

This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign designed to identify inhibitors of a target protein kinase, a crucial enzyme class in cellular signaling, using a library of compounds derived from the this compound scaffold.

Experimental Principles

The primary HTS assay is a biochemical, fluorescence-based assay designed to measure the enzymatic activity of the target kinase. The assay relies on the principle of fluorescence resonance energy transfer (FRET). A peptide substrate labeled with a FRET donor and acceptor pair is used. In the absence of kinase activity, the substrate remains intact, and excitation of the donor fluorophore results in FRET to the acceptor, producing a specific emission signal. Upon phosphorylation by the kinase, the substrate undergoes a conformational change or is cleaved by a subsequent protease, disrupting FRET and leading to a decrease in the acceptor's emission and an increase in the donor's emission. Inhibitors of the kinase will prevent substrate phosphorylation, thus maintaining the FRET signal.

A secondary, cell-based counter-screen is employed to identify and eliminate compounds that are cytotoxic or interfere with the assay technology, rather than specifically inhibiting the target kinase. This assay measures cell viability, for instance, through ATP quantification.

Data Presentation

The following tables summarize the results of the primary HTS and the secondary counter-screen for a representative subset of test compounds.

Table 1: Primary High-Throughput Screening Results - Kinase Inhibition

Compound IDConcentration (µM)Percent InhibitionHit (Yes/No)
EHQ-0011085.2Yes
EHQ-0021012.5No
EHQ-0031092.1Yes
EHQ-004105.8No
EHQ-0051078.9Yes
Positive Control198.5N/A
Negative ControlN/A0.2N/A

Table 2: Secondary Counter-Screen Results - Cell Viability

Compound IDConcentration (µM)Percent Cell ViabilityCytotoxic (Yes/No)
EHQ-0011095.7No
EHQ-0031088.3No
EHQ-0051032.1Yes
Positive Control (Staurosporine)15.2N/A
Negative Control (DMSO)N/A100.0N/A

Experimental Protocols

Primary HTS Assay: FRET-Based Kinase Inhibition Assay

Materials:

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler

  • Plate reader with FRET capabilities

  • Target Kinase

  • FRET-labeled peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds derived from this compound (10 mM stock in DMSO)

  • Positive Control (known kinase inhibitor)

  • Negative Control (DMSO)

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well microplate.

  • Enzyme Addition: Add 5 µL of the target kinase solution (diluted in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the FRET-labeled peptide substrate and ATP (diluted in assay buffer) to all wells to initiate the kinase reaction. The final concentration of the test compounds is 10 µM.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Read the plate on a plate reader using the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Counter-Screen: Cell Viability Assay

Materials:

  • 384-well, clear-bottom, white microplates

  • Cell line (e.g., HEK293)

  • Cell culture medium

  • Liquid handler

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection

  • Test compounds identified as hits in the primary screen

  • Positive Control (e.g., Staurosporine for cytotoxicity)

  • Negative Control (DMSO)

Protocol:

  • Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000 cells per well in 20 µL of cell culture medium and incubate overnight.

  • Compound Addition: Add 100 nL of the hit compounds, positive control, or negative control to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add 20 µL of the cell viability reagent to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound relative to the negative control.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_primary Primary Screen cluster_analysis1 Data Analysis cluster_secondary Secondary Screen cluster_analysis2 Final Analysis Compound_Library This compound Derivative Library Plate_Prep 384-Well Plate Preparation Compound_Library->Plate_Prep Dispensing Acoustic Dispensing of Compounds Plate_Prep->Dispensing Enzyme_Add Addition of Target Kinase Dispensing->Enzyme_Add Reaction_Start Initiation with Substrate & ATP Enzyme_Add->Reaction_Start FRET_Read FRET Signal Detection Reaction_Start->FRET_Read Hit_Identification Hit Identification (% Inhibition > 50%) FRET_Read->Hit_Identification Hit_Dispensing Dispensing of Hits Hit_Identification->Hit_Dispensing Primary Hits Cell_Seeding Cell Seeding Cell_Seeding->Hit_Dispensing Viability_Assay Cell Viability Assay Hit_Dispensing->Viability_Assay Luminescence_Read Luminescence Detection Viability_Assay->Luminescence_Read Final_Hits Confirmed Hits (Non-cytotoxic) Luminescence_Read->Final_Hits

Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.

FRET_Assay_Principle cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_Active Active Kinase Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P + ATP No_FRET FRET Disrupted (Donor Emission) Substrate_P->No_FRET Inhibitor Inhibitor Kinase_Inactive Inactive Kinase Inhibitor->Kinase_Inactive Substrate_Intact Intact Substrate Kinase_Inactive->Substrate_Intact No Phosphorylation FRET FRET Occurs (Acceptor Emission) Substrate_Intact->FRET

Caption: Principle of the FRET-Based Kinase Inhibition Assay.

Application Notes and Protocols for Evaluating the Cytotoxicity of Ethyl 4-hydroxyquinoline-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of novel Ethyl 4-hydroxyquinoline-7-carboxylate analogs. The protocols outlined below detail key cell-based assays for assessing cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways implicated in quinoline-induced cytotoxicity are discussed and visualized.

Introduction to Cytotoxicity of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1] Several quinoline-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of programmed cell death, or apoptosis, and the modulation of key signaling pathways that regulate cell survival and proliferation.[2][3] Understanding the cytotoxic profile of novel this compound analogs is a critical step in the early stages of drug discovery and development.

Data Presentation: Cytotoxicity of Quinoline Analogs

The following tables summarize the cytotoxic activity (IC50 values) of various quinoline derivatives against different human cancer cell lines. This data, derived from existing literature on structurally related compounds, can serve as a benchmark for evaluating the potency of new this compound analogs.

Table 1: Cytotoxicity of 4,7-Disubstituted Quinoline Derivatives

Compound IDCell LineIC50 (µM)Reference
10c HCT-116<5.0[4]
10g HCT-116<5.0[4]
10i HCT-116<5.0[4]
10j HCT-116<5.0[4]
10k HCT-1160.35[4]
HepG21.98[4]
BCG-8230.60[4]
A5490.39[4]
A27800.67[4]

Table 2: Cytotoxicity of 7-Chloro-4-quinolinylhydrazone Derivatives

Compound IDCell LineIC50 (µg/cm³)Reference
Hydrazone Derivative 1 SF-295 (CNS)0.314 - 4.65[1]
Hydrazone Derivative 2 HCT-8 (Colon)0.314 - 4.65[1]
Hydrazone Derivative 3 HL-60 (Leukemia)0.314 - 4.65[1]

Experimental Protocols

This section provides detailed protocols for three standard cell-based assays to determine the cytotoxicity of this compound analogs.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assessment

Apoptosis, or programmed cell death, can be evaluated through various methods, including the analysis of caspase activation and changes in the mitochondrial membrane potential.

Protocol for Caspase-3/7 Activity Assay:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described in the MTT protocol.

  • Caspase Reagent Addition: After the desired incubation period, add 100 µL of a luminogenic caspase-3/7 substrate reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol for Mitochondrial Membrane Potential Assay (using JC-1 dye):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds.

  • JC-1 Staining: After treatment, remove the medium and add 100 µL of medium containing JC-1 dye (e.g., 5 µg/mL) to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (aggregates), while apoptotic cells with low membrane potential will show green fluorescence (monomers). The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound analogs and the experimental workflow for cytotoxicity testing.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) plate_seeding 96-well Plate Seeding cell_culture->plate_seeding compound_prep Preparation of This compound Analog Solutions compound_prep->plate_seeding mtt_assay MTT Assay (Cell Viability) plate_seeding->mtt_assay ldh_assay LDH Assay (Membrane Integrity) plate_seeding->ldh_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) plate_seeding->apoptosis_assay data_collection Data Collection (Absorbance/Luminescence) mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection ic50_calc IC50 Value Calculation data_collection->ic50_calc pathway_analysis Signaling Pathway Investigation ic50_calc->pathway_analysis

Caption: Experimental workflow for cytotoxicity evaluation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinoline Analog death_receptor Death Receptor compound->death_receptor activates bcl2 Bcl-2 (Anti-apoptotic) inhibited compound->bcl2 inhibits bax Bax/Bak (Pro-apoptotic) activated compound->bax activates caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Quinoline-induced apoptosis signaling pathways.

autophagy_pathway cluster_pi3k_akt_mtor PI3K/Akt/mTOR Pathway cluster_autophagy_machinery Autophagy Machinery compound Quinoline Analog pi3k PI3K compound->pi3k inhibits akt Akt pi3k->akt mtor mTOR akt->mtor ulk1_complex ULK1 Complex mtor->ulk1_complex beclin1_complex Beclin-1/Vps34 Complex ulk1_complex->beclin1_complex lc3_conversion LC3-I to LC3-II Conversion beclin1_complex->lc3_conversion autophagosome Autophagosome Formation lc3_conversion->autophagosome autophagy Autophagy autophagosome->autophagy

Caption: Quinoline-induced autophagy signaling pathway.

Discussion of Potential Signaling Pathways

Quinoline derivatives have been shown to induce cytotoxicity through the modulation of several key signaling pathways.

Apoptosis Induction

Apoptosis is a major mechanism by which anticancer agents eliminate tumor cells. Quinoline compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[3][5]

  • Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[5]

  • Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins.[6] Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 inhibit this process.[6] Quinoline analogs may disrupt the balance between these proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase-9, which subsequently activates caspase-3.[3][7]

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components. Its role in cancer is complex, as it can promote either cell survival or cell death. Some quinoline derivatives have been found to induce autophagic cell death in cancer cells.[2] This is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[2][8] Inhibition of this pathway can lead to the activation of the autophagy machinery, including the ULK1 complex and the conversion of LC3-I to LC3-II, culminating in the formation of autophagosomes.[2]

By employing the assays and considering the signaling pathways described in these notes, researchers can effectively characterize the cytotoxic profile of novel this compound analogs and gain insights into their potential mechanisms of action, thereby guiding further drug development efforts.

References

Application Notes and Protocols for Developing Kinase Inhibitors from Ethyl 4-hydroxyquinoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Derivatives of quinoline are of particular interest in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This document provides detailed application notes and protocols for the development of kinase inhibitors based on a scaffold closely related to Ethyl 4-hydroxyquinoline-7-carboxylate, specifically focusing on the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.

The information herein is primarily based on the development of 8-hydroxy-quinoline-7-carboxylic acid derivatives, a close structural analog to the 4-hydroxy counterpart. These compounds, particularly 2-styrylquinolines and quinoline-2-carboxamides, have shown potential as Pim-1 kinase inhibitors. Molecular modeling studies suggest that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a crucial pharmacophore that interacts with key residues, Asp186 and Lys67, within the ATP-binding pocket of Pim-1 kinase.

Target Kinase: Pim-1

Pim-1 is a proto-oncogene that encodes a serine/threonine kinase. It is involved in cell cycle progression, apoptosis, and the regulation of signal transduction pathways. Overexpression of Pim-1 is observed in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.

Signaling Pathway and Experimental Rationale

The development of inhibitors targeting Pim-1 kinase aims to disrupt the signaling pathways that promote cancer cell survival and proliferation. The general workflow for developing such inhibitors from a quinoline-based scaffold is outlined below.

G cluster_0 Drug Discovery & Development Workflow A Scaffold Selection (this compound or analog) B Chemical Synthesis (e.g., 2-styrylquinolines, quinoline-2-carboxamides) A->B Synthesis of Derivatives C In Vitro Kinase Assay (Pim-1 Inhibition) B->C Biological Evaluation D Structure-Activity Relationship (SAR) Analysis C->D Data Analysis D->B Iterative Design E Lead Optimization D->E Identify Potent Compounds F Preclinical & Clinical Development E->F Candidate Selection

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Data Presentation: Pim-1 Kinase Inhibition by Quinoline Derivatives

The following table summarizes the inhibitory activity of synthesized 8-hydroxy-quinoline-7-carboxylic acid derivatives against Pim-1 kinase. While specific IC50 values from the primary literature were not fully accessible, the compounds are reported to exhibit activity in the micromolar range.

Compound IDScaffoldDerivative ClassPim-1 Kinase Inhibition (IC50)
Series 1 8-hydroxy-quinoline-7-carboxylic acid2-StyrylquinolinesMicromolar (µM) range
Series 2 8-hydroxy-quinoline-7-carboxylic acidQuinoline-2-carboxamidesMicromolar (µM) range

Experimental Protocols

Protocol 1: General Synthesis of 2-Styryl-8-hydroxyquinoline-7-carboxylic Acid Derivatives

This protocol is based on the Perkin-type condensation of a quinaldine precursor.

Materials:

  • 8-hydroxy-2-methylquinoline-7-carboxylic acid (starting material)

  • Appropriate aromatic aldehyde

  • Acetic anhydride

  • Pyridine

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • A mixture of 8-hydroxy-2-methylquinoline-7-carboxylic acid and the selected aromatic aldehyde is heated in refluxing acetic anhydride. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting intermediate is hydrolyzed by refluxing in a mixture of pyridine and water.

  • After hydrolysis, the reaction mixture is cooled and acidified to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G cluster_0 Synthesis of 2-Styryl-8-hydroxyquinoline-7-carboxylic Acid Start Start: 8-hydroxy-2-methylquinoline-7-carboxylic acid + Aromatic Aldehyde Step1 Perkin-type Condensation (Reflux in Acetic Anhydride) Start->Step1 Step2 Hydrolysis (Reflux in Pyridine/Water) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End Final Product: 2-Styryl-8-hydroxyquinoline-7-carboxylic Acid Step3->End

Caption: Synthetic workflow for 2-styryl-8-hydroxyquinoline-7-carboxylic acid derivatives.

Protocol 2: General Synthesis of 8-Hydroxyquinoline-2-carboxamide-7-carboxylic Acid Derivatives

This protocol involves the amidation of an activated carboxylic acid precursor.

Materials:

  • 8-hydroxy-quinoline-2,7-dicarboxylic acid (starting material, requires synthesis from the corresponding 2-methyl derivative)

  • Thionyl chloride or other activating agent (e.g., HATU, HOBt/EDC)

  • Appropriate primary or secondary amine

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Base (e.g., triethylamine, DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • The 2-carboxylic acid group of 8-hydroxy-quinoline-2,7-dicarboxylic acid is selectively activated. This can be achieved by conversion to an acid chloride with thionyl chloride or by using peptide coupling reagents.

  • To a solution of the activated quinoline in an anhydrous aprotic solvent, the desired amine and a base are added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is worked up (e.g., by extraction with an organic solvent and washing with aqueous solutions).

  • The crude product is purified by column chromatography or recrystallization.

  • The structure of the final product is confirmed by spectroscopic methods.

Protocol 3: In Vitro Pim-1 Kinase Inhibition Assay (Luminescent-Based)

This protocol is a general guideline based on commercially available kinase assay kits (e.g., ADP-Glo™).

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%). Prepare a master mix of the Pim-1 kinase and substrate in the assay buffer.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or a DMSO control.

    • Add 2 µL of the Pim-1 kinase/substrate master mix.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the activity of the Pim-1 kinase. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Pim-1 Kinase Inhibition Assay Workflow A Prepare Reagents (Inhibitor dilutions, Kinase/Substrate mix, ATP) B Set up Reaction in 384-well plate (Inhibitor + Kinase/Substrate + ATP) A->B C Incubate at Room Temperature (60 min) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, incubate 40 min) C->D E Generate Luminescent Signal (Add Kinase Detection Reagent, incubate 30 min) D->E F Measure Luminescence & Calculate IC50 E->F

Caption: A typical workflow for a luminescent-based in vitro kinase assay.

Conclusion

The this compound scaffold and its close analogs represent a promising starting point for the development of novel kinase inhibitors. The protocols and data presented here, focused on the Pim-1 kinase target, provide a framework for the synthesis and biological evaluation of such compounds. Further optimization of the quinoline core and its substituents, guided by structure-activity relationship studies and molecular modeling, can lead to the discovery of potent and selective kinase inhibitors for therapeutic applications.

Application Notes and Protocols for Ethyl 4-hydroxyquinoline-7-carboxylate in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative with potential applications in agricultural research. The quinoline scaffold is a key feature in many bioactive molecules and has been explored for various agrochemical uses, including as a fungicide, plant growth regulator, and herbicide.[1][2] Research on analogous compounds suggests that quinoline derivatives can exhibit significant biological activity against plant pathogens and influence plant development.[3][4][5] These notes provide an overview of potential applications and representative protocols for evaluating the efficacy of this compound in an agricultural context.

Potential Applications in Agricultural Research

Based on the known bioactivities of related quinoline compounds, this compound is a candidate for investigation in the following areas:

  • Fungicide Development: Quinoline derivatives have shown potent antifungal activity against a range of phytopathogenic fungi.[3][4][6] The mechanism of action for some derivatives involves disrupting cell membrane permeability and integrity.[3][4]

  • Plant Growth Regulation: Certain quinoline compounds have been observed to influence plant growth and development, suggesting potential use as plant growth regulators (PGRs).[5][7]

  • Herbicide Discovery: While less documented for this specific subclass, the broad bioactivity of quinolines warrants investigation into their potential herbicidal properties.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize quantitative data for fungicidal and plant growth regulatory activities of various quinoline derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: Fungicidal Activity of Analogous Quinoline Derivatives

CompoundTarget FungusEC50 (µg/mL)Reference
Quinoline Derivative 3f-4 Sclerotinia sclerotiorum0.41[3]
Quinoline Derivative 3f-28 Sclerotinia sclerotiorum0.55[3]
Quinoline Derivative Ac12 Sclerotinia sclerotiorum0.52[4]
Quinoline Derivative Ac12 Botrytis cinerea0.50[4]
8-hydroxyquinolineSclerotinia sclerotiorum2.12[4]
8-hydroxyquinolineBotrytis cinerea5.28[4]

Table 2: Plant Growth Regulation Effects of Analogous Dihydroquinoline Derivatives on Rhododendron Seedlings

CompoundConcentration (%)Increase in Seedling Height (%)Reference
Dihydroquinoline Derivative A0.0118 - 63[7]
Dihydroquinoline Derivative B0.0533 - 183[7]

Experimental Protocols

The following are detailed, representative protocols for evaluating the potential agricultural applications of this compound.

4.1. Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to assess the direct inhibitory effect of the test compound on the mycelial growth of a target fungus.

Materials:

  • This compound

  • Target fungal species (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 50-55 °C.

  • Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium. A control plate containing only DMSO (1%) should also be prepared.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation: From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has reached the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control and DT is the average diameter of the fungal colony in the treatment.

  • EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the dose-response data.

4.2. Protocol 2: Seed Germination and Seedling Growth Bioassay

This protocol evaluates the effect of the test compound on plant germination and early growth.

Materials:

  • This compound

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, radish)

  • Sterile filter paper

  • Sterile Petri dishes

  • Distilled water

  • Growth chamber or incubator

Procedure:

  • Test Solution Preparation: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 1, 10, 50, 100, 200 µM). A small amount of a surfactant (e.g., Tween 20 at 0.01%) can be used to aid dissolution. A control solution with only distilled water (and surfactant if used) should be prepared.

  • Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish.

  • Sowing: Arrange a known number of seeds (e.g., 20-30) on the moist filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 22 ± 2 °C).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: After a set period (e.g., 7-10 days), carefully remove the seedlings and measure the root length and shoot length. Record the fresh weight of the seedlings.

  • Data Analysis: Calculate the germination percentage for each treatment. Analyze the root length, shoot length, and fresh weight data for significant differences between treatments and the control using appropriate statistical methods (e.g., ANOVA).

Visualizations

Diagram 1: Proposed Fungicidal Mechanism of Action Workflow

Fungicidal_Mechanism_Workflow A This compound Application B Interaction with Fungal Cell A->B C Disruption of Cell Membrane Permeability and Integrity B->C E Inhibition of Cellular Respiration (Potential Target) B->E D Leakage of Intracellular Components C->D F Inhibition of Mycelial Growth and Spore Germination D->F E->F G Fungicidal Effect F->G

A potential workflow for the fungicidal action of quinoline derivatives.

Diagram 2: Experimental Workflow for Screening Plant Growth Regulators

PGR_Screening_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_outcome Outcome A Synthesize/Obtain This compound B Prepare Stock and Working Solutions A->B C Seed Germination Assay (e.g., Arabidopsis, Lettuce) B->C D Seedling Growth Assay (Root/Shoot Length, Biomass) B->D E Tissue Culture Assay (Callus Growth, Rooting) B->E F Measure Germination Rate, Growth Parameters C->F D->F E->F G Statistical Analysis (ANOVA, Dose-Response) F->G H Identify Growth Promoting or Inhibitory Effects G->H I Determine Optimal Concentration Range G->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate, primarily via the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established and versatile method is the Gould-Jacobs reaction.[1] This synthesis involves two main steps:

  • Condensation: An aniline derivative (in this case, an aminobenzoate) is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonic ester intermediate.[1]

  • Thermal Cyclization: The intermediate is heated at high temperatures to induce an intramolecular cyclization, forming the 4-hydroxyquinoline ring system.[2]

Q2: What are the typical starting materials for this synthesis?

A2: To obtain the desired 7-carboxylate substitution, the required starting materials are:

  • Ethyl 3-aminobenzoate

  • Diethyl ethoxymethylenemalonate (DEEM)

Q3: What is a typical yield for this reaction?

A3: Yields can vary significantly based on the reaction conditions. Traditional methods involving refluxing in high-boiling solvents often result in low to moderate yields.[2] However, modern techniques, such as microwave-assisted synthesis, can dramatically improve yields and reduce reaction times.[3] Yields ranging from 30% to over 90% have been reported for related quinoline syntheses depending on the optimization of temperature and reaction time.[2]

Q4: Why is high temperature required for the cyclization step?

A4: The intramolecular cyclization in the Gould-Jacobs reaction is a thermal process that requires significant energy input to overcome the activation barrier for ring closure.[2] Temperatures are typically in the range of 250-300°C.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my target compound. What are the common causes and how can I fix them?

A: Low yield is the most frequent issue in the Gould-Jacobs synthesis. The causes can be traced to several factors, from reaction conditions to workup procedures. [4][5]

Possible Causes & Solutions:

  • Incomplete Cyclization: The cyclization step is often the bottleneck.

    • Solution: Ensure the reaction temperature is high enough (typically >250°C). The use of a high-boiling point solvent like Dowtherm A is common for conventional heating.[6] For more precise and rapid heating, microwave synthesis is a highly effective alternative that can significantly boost yields.[2] A thorough time-temperature optimization study is recommended to find the ideal conditions for your specific substrate.[2]

  • Product Decomposition: While high temperatures are necessary, prolonged heating can lead to the degradation of the desired product, including potential decarboxylation.[2]

    • Solution: Optimize the reaction time. Often, a shorter reaction time at a higher temperature gives a better yield than a longer time at a lower temperature.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessary heating after the reaction has reached completion.

  • Impure Reagents or Solvents: Moisture or impurities in the starting materials or solvent can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity grade reagents and solvents. Ensure all glassware is thoroughly dried before use.[4]

  • Loss During Workup: The product may be lost during extraction or purification steps.[5]

    • Solution: this compound is expected to be a solid that precipitates upon cooling the reaction mixture.[2] Ensure the mixture is sufficiently cooled before filtration. Wash the collected solid with a cold, non-polar solvent (like cold acetonitrile or an ether) to remove high-boiling solvent residue without dissolving the product.[2] Check the aqueous layer during workup for any dissolved product, especially if the pH was adjusted.[5]

Issue 2: The Reaction Stalls and Does Not Go to Completion

Q: My reaction starts, but TLC analysis shows it stops with significant starting material remaining, even after extended heating. Why?

A: This typically points to an issue with the reaction's energy or reagent stoichiometry.

Possible Causes & Solutions:

  • Insufficient Temperature: The energy supplied may not be enough to drive the cyclization to completion.

    • Solution: Gradually increase the reaction temperature. If using a conventional heat source, ensure the solvent is vigorously refluxing. A switch to microwave heating can provide the necessary energy in a more controlled and efficient manner.[7]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: While a slight excess of diethyl ethoxymethylenemalonate is common, a large excess is not always beneficial.[2] Re-verify the calculations and measurements of your starting materials.[4]

Issue 3: Difficulty in Product Purification

Q: My crude product is an oily residue and does not solidify upon cooling. How can I purify it?

A: An oily product suggests the presence of impurities, likely residual high-boiling solvent (e.g., Dowtherm A) or side products.

Possible Causes & Solutions:

  • Residual Solvent: High-boiling solvents are difficult to remove completely.

    • Solution: After the initial filtration, wash the crude product thoroughly with a solvent in which the product is insoluble but the impurity is soluble (e.g., hexanes, Skellysolve B, or cold ether).[6] Trituration (stirring the crude solid in a solvent) can be very effective. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or DMF/water) is the final step to achieve high purity.[8]

  • Formation of Side Products: At high temperatures, side reactions can occur, leading to a mixture of products.

    • Solution: If washing and recrystallization are insufficient, column chromatography may be necessary. Use a solvent system determined by TLC analysis (e.g., ethyl acetate/hexane gradient) to separate the desired product from impurities.

Data Presentation

Optimizing the thermal cyclization step is critical. The following table, adapted from a study on a model Gould-Jacobs reaction, illustrates the impact of temperature and time on product yield, highlighting the trade-off between reaction completion and product degradation.[2]

Table 1: Effect of Microwave Heating Conditions on Quinoline Product Yield

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)Observations
12502101%Incomplete cyclization; intermediate is the main component.
230022237%Increased temperature improves cyclization.
3250101118%Longer time at lower temp is not effective.
4300102428%Yield decreases due to product degradation/decarboxylation.
530052447%Optimal conditions: high temp, moderate time.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is a representative procedure based on optimized Gould-Jacobs reactions.[2]

Materials:

  • Ethyl 3-aminobenzoate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (2-5 mL) with a magnetic stir bar

  • Biotage® Initiator+ or similar microwave synthesizer

Procedure:

  • Reaction Setup: To a 2-5 mL microwave vial, add Ethyl 3-aminobenzoate (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 250-300°C and hold for 5-15 minutes. The optimal time and temperature should be determined experimentally (refer to Table 1 as a guide).

  • Isolation: After the reaction, cool the vial to room temperature. A solid precipitate should form.

  • Purification: Filter the solid product and wash it with 3-5 mL of ice-cold acetonitrile or diethyl ether to remove any unreacted DEEM and other soluble impurities.[2]

  • Drying: Dry the resulting solid under vacuum.

  • Analysis: Analyze the product purity using HPLC-MS and characterize its structure using ¹H NMR. The mother liquor can also be analyzed to identify intermediates or byproducts.[2]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol, N,N-dimethylformamide (DMF), or acetic acid.[8]

  • If the solution contains insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Synthesis cluster_workup Step 3: Isolation & Purification cluster_analysis Step 4: Analysis reagents Combine Ethyl 3-aminobenzoate and DEEM in a vial heating Heat via Microwave (e.g., 300°C, 5 min) reagents->heating cool Cool to Room Temperature heating->cool filter Filter Precipitated Solid cool->filter wash Wash with Cold Acetonitrile filter->wash dry Dry Under Vacuum wash->dry analysis Characterize Product (HPLC, NMR) dry->analysis G start Low Product Yield cause1 Incomplete Cyclization? start->cause1 cause2 Product Decomposition? start->cause2 cause3 Loss During Workup? start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Use Microwave Heating cause1->sol1b sol2a Decrease Reaction Time cause2->sol2a sol2b Monitor with TLC/HPLC cause2->sol2b sol3a Ensure Proper Cooling Before Filtration cause3->sol3a sol3b Wash with Cold, Non-Polar Solvent cause3->sol3b

References

Technical Support Center: Purification of Crude Ethyl 4-hydroxyquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 4-hydroxyquinoline-7-carboxylate. The protocols and advice are compiled based on established methods for the purification of quinoline derivatives and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as anilines and β-keto esters, by-products from side reactions, and residual solvents.[1][2] Depending on the synthetic route, which often involves a cyclization reaction, incompletely cyclized intermediates may also be present.[2][3]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often suitable for removing minor impurities if a suitable solvent is found, while column chromatography is more effective for separating complex mixtures or closely related compounds.[1]

Q3: What is the expected appearance and melting point of pure this compound?

Troubleshooting Guide

Recrystallization Issues

Q4: My compound does not crystallize upon cooling. What should I do?

A4: If crystallization does not initiate, you can try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seed crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

  • Reduce solubility further: Place the flask in an ice bath or a refrigerator to lower the temperature.

  • Concentrate the solution: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

Q5: The purity of my compound did not improve significantly after recrystallization. What went wrong?

A5: This could be due to several factors:

  • Inappropriate solvent choice: The solvent may be dissolving the impurities as well as the product, or the impurities may be co-precipitating with your compound. A different solvent or a solvent mixture might be necessary.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Insufficient washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Column Chromatography Issues

Q6: My compound is not separating well on the silica gel column. How can I improve the separation?

A6: Poor separation can be addressed by:

  • Optimizing the eluent system: The polarity of the solvent system is crucial. If your compound is eluting too quickly, decrease the polarity of the eluent. If it is not moving from the baseline, increase the eluent polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.[6]

  • Sample loading: The sample should be loaded onto the column in a concentrated solution and as a narrow band. Overloading the column with too much crude material will also result in poor separation.[6]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Potential solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.[7]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.[6]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in small fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValueSource/Comment
Melting Point~275 °C (for a related compound)Based on Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.[5]
AppearanceWhite to light brown crystalline solidBased on analogous quinoline derivatives.[3][4]
SolubilitySoluble in organic solvents like ethanol, DMSO, and DMF.General solubility for 4-hydroxyquinoline esters.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Step cluster_final Final Product crude_product Crude Product dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A general experimental workflow for the purification of a crude organic compound by recrystallization.

troubleshooting_tree cluster_diagnosis Diagnosis cluster_solution Solutions start Low Purity After Recrystallization check_cooling Was cooling too rapid? start->check_cooling check_solvent Was the solvent choice appropriate? start->check_solvent check_washing Was the crystal washing adequate? start->check_washing solution_cooling Repeat and cool slowly check_cooling->solution_cooling Yes solution_solvent Re-evaluate solvent system (TLC) check_solvent->solution_solvent No solution_washing Re-wash with fresh cold solvent check_washing->solution_washing No

Caption: A troubleshooting decision tree for diagnosing and resolving low purity after a recrystallization procedure.

References

Technical Support Center: Synthesis of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-hydroxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-hydroxyquinoline derivatives?

A1: The most prevalent methods are the Conrad-Limpach synthesis and the Knorr quinoline synthesis. Both involve the condensation of anilines with β-ketoesters or related compounds.[1][2] The choice between these methods often depends on the desired substitution pattern on the quinoline ring.

Q2: My Conrad-Limpach synthesis is giving a very low yield. What are the likely causes?

A2: Low yields in the Conrad-Limpach synthesis are often attributed to incomplete cyclization of the intermediate Schiff base.[1] This step is the rate-determining step and requires high temperatures, typically around 250 °C, for efficient ring closure.[1] Insufficient heating can lead to a significant reduction in the yield of the desired 4-hydroxyquinoline. Additionally, the choice of solvent plays a critical role; inert, high-boiling solvents like mineral oil or Dowtherm A have been shown to dramatically improve yields compared to performing the reaction without a solvent.

Q3: I am observing an unexpected isomer in my Knorr synthesis. Why is this happening?

A3: A common side reaction in the Knorr synthesis is the formation of the isomeric 2-hydroxyquinoline. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the temperature and the strength of the acid catalyst.[1] The Conrad-Limpach reaction, which yields 4-hydroxyquinolines, is favored at lower temperatures (around 140°C), leading to the kinetic product. In contrast, the Knorr synthesis, which produces 2-hydroxyquinolines, is favored at higher temperatures and leads to the thermodynamic product.

Q4: How can I purify my 4-hydroxyquinoline derivative from the reaction mixture?

A4: Purification can typically be achieved through recrystallization.[3] After the reaction, the crude product often precipitates as a solid upon cooling. This solid can be collected by filtration and washed with a non-polar solvent like petroleum ether.[3] For further purification, dissolving the crude product in boiling water, treating it with decolorizing carbon (like Darco or Norit) to remove colored impurities, followed by hot filtration and cooling to allow for crystallization of the pure product is an effective method.[3]

Troubleshooting Guides

Problem 1: Low Yield in Conrad-Limpach Synthesis
Symptom Possible Cause Troubleshooting Steps
The reaction mixture is viscous and does not solidify upon cooling, and the isolated yield is minimal.Incomplete cyclization of the intermediate anilinoacrylate.1. Increase Reaction Temperature: Ensure the cyclization step is carried out at a sufficiently high temperature, typically 240-260°C.[3] Use a high-boiling point solvent to maintain a consistent high temperature. 2. Optimize Solvent Choice: Employ a high-boiling, inert solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl) or mineral oil. These solvents have been shown to significantly increase yields from below 30% to as high as 95%.[1] 3. Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensure all glassware is dry and use anhydrous reagents and solvents where possible.
A significant amount of starting aniline is recovered after the reaction.The initial condensation to form the enamine intermediate is inefficient.1. Use an Acid Catalyst: A catalytic amount of a strong acid like sulfuric acid can facilitate the initial condensation reaction.[1] 2. Remove Alcohol Byproduct: The condensation reaction produces ethanol. Removing it from the reaction mixture as it forms (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards product formation.[3]
Problem 2: Formation of 2-Hydroxyquinoline Isomer in Knorr-type Syntheses
Symptom Possible Cause Troubleshooting Steps
Spectroscopic analysis (e.g., NMR, MS) of the product shows a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline.The reaction conditions are favoring the thermodynamic product (2-hydroxyquinoline) over the kinetic product (4-hydroxyquinoline).1. Control Reaction Temperature: Maintain a lower reaction temperature (around 140°C) to favor the formation of the 4-hydroxy isomer. Higher temperatures promote the formation of the 2-hydroxy isomer.[1] 2. Adjust Acid Concentration: The amount of acid catalyst can influence the product ratio. While a catalyst is necessary, excessive acid can sometimes favor the formation of the 2-hydroxyquinoline. Experiment with slightly reducing the amount of acid.
The major product is the 2-hydroxyquinoline isomer.The initial attack of the aniline is on the ester group of the β-ketoester rather than the keto group.1. Re-evaluate Starting Materials: Ensure the β-ketoester is of high purity. Certain impurities might catalyze the undesired reaction pathway. 2. Modify the Synthetic Strategy: If consistently obtaining the 2-hydroxy isomer is an issue, consider alternative synthetic routes that are more regioselective for the 4-hydroxyquinoline product.
Problem 3: Product is Impure and Difficult to Crystallize
Symptom Possible Cause Troubleshooting Steps
The crude product is an oil or a waxy solid with a low melting point.Presence of unreacted starting materials, solvent residues, or side products.1. Thorough Washing: After filtration, wash the crude product extensively with a suitable solvent (e.g., petroleum ether) to remove residual high-boiling solvent and other non-polar impurities.[3] 2. Decolorizing Carbon Treatment: During recrystallization, the use of activated carbon can effectively remove colored impurities that may inhibit crystallization and lower the melting point.[3] 3. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel and an appropriate eluent system can be used to separate the desired product from impurities.

Data Presentation

Table 1: Effect of Solvent Boiling Point on the Yield of 2-methyl-6-nitro-4-quinolone in a Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21245
Propyl Benzoate23158
Isobutyl Benzoate24166
Dowtherm A25765
1,2,4-Trichlorobenzene21460
2-Nitrotoluene22262
2,6-di-tert-butylphenol26465

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative. The reaction was a one-pot modification using 4-nitroaniline and ethyl 3-ethoxybut-2-enoate.[4]

Experimental Protocols

Key Experiment: Conrad-Limpach Synthesis of 2-methyl-4-hydroxyquinoline

This protocol is a modification of previously described preparations and has been applied to the synthesis of other 2-substituted 4-hydroxyquinolines.[3]

Materials:

  • Ethyl β-anilinocrotonate (0.32 mole)

  • Dowtherm A (150 ml)

  • Petroleum ether (b.p. 60-70°C)

  • Decolorizing carbon (e.g., Darco or Norit)

  • Deionized water

Procedure:

  • In a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 ml of Dowtherm A.

  • Heat the Dowtherm A to its reflux temperature while stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or be collected.

  • Allow the mixture to cool to room temperature, at which point a yellow solid should separate.

  • Add approximately 200 ml of petroleum ether (b.p. 60-70°C), collect the solid on a Büchner funnel, and wash with 100 ml of petroleum ether.

  • After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 liter of boiling water.

  • Filter the hot solution and allow it to cool.

  • Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The expected yield is 85-90%.

Visualizations

Conrad_Limpach_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Intermediates Aniline Aniline Condensation Condensation (Room Temp, Acid Catalyst) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase Forms intermediate Cyclization Thermal Cyclization (~250°C, High-Boiling Solvent) Product 4-Hydroxyquinoline Cyclization->Product Final Product SchiffBase->Cyclization

Caption: Experimental workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Side_Reaction_Mechanism cluster_pathways Reaction Pathways Reactants Aniline + β-Ketoester LowTemp Low Temperature (Kinetic Control) Reactants->LowTemp Attack at keto group HighTemp High Temperature (Thermodynamic Control) Reactants->HighTemp Attack at ester group Product4OH 4-Hydroxyquinoline (Desired Product) LowTemp->Product4OH Product2OH 2-Hydroxyquinoline (Side Product) HighTemp->Product2OH

Caption: Logical relationship of temperature's influence on product formation in quinoline synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Yield in Conrad-Limpach Synthesis Cause1 Incomplete Cyclization Problem->Cause1 Cause2 Inefficient Condensation Problem->Cause2 Solution1a Increase Temperature Cause1->Solution1a Solution1b Use High-Boiling Solvent Cause1->Solution1b Solution2a Add Acid Catalyst Cause2->Solution2a Solution2b Remove Alcohol Byproduct Cause2->Solution2b

Caption: Troubleshooting workflow for low yield in the Conrad-Limpach synthesis.

References

Troubleshooting low bioactivity in Ethyl 4-hydroxyquinoline-7-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxyquinoline-7-carboxylate derivatives. The information is designed to help address common issues encountered during experimental evaluation of the bioactivity of these compounds.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Inhibition in Dehydrogenase Assays

Question: I am not observing any significant inhibition of malate dehydrogenase (MDH) or lactate dehydrogenase (LDH) with my this compound derivative. What could be the reason?

Answer: Low or no activity in dehydrogenase assays can stem from several factors, ranging from the compound itself to the assay conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Compound Integrity and Solubility:

    • Verify Compound Identity and Purity: Ensure the compound is what you think it is and is of sufficient purity. Impurities can interfere with the assay or the compound may have degraded.

    • Assess Solubility: Poor solubility of the test compound in the assay buffer is a common cause of low bioactivity. Visually inspect the assay wells for any precipitation. Consider using a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control in your experiment to account for any effects of the solvent on enzyme activity.[1]

  • Assay Conditions:

    • Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay. If the enzyme concentration is too high, it may require a much higher concentration of the inhibitor to see an effect.[1]

    • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) can influence the apparent inhibitory activity, especially for competitive inhibitors. Ensure your substrate concentration is appropriate for the type of inhibition you expect to see.

    • Buffer pH and Temperature: Enzymes are sensitive to pH and temperature.[1] Ensure your assay buffer is at the optimal pH for the enzyme and that the assay is performed at a consistent and appropriate temperature.

    • Incubation Time: Pre-incubating the enzyme with the inhibitor before adding the substrate can be crucial for some inhibitors to bind to the enzyme.[1]

  • Data Interpretation:

    • Check Controls: Ensure your positive and negative controls are behaving as expected. A known inhibitor of the dehydrogenase should show activity, and the vehicle control should show no inhibition.

    • Review Data Analysis: Double-check your calculations for determining percent inhibition and IC50 values.

Issue 2: High Background or Inconsistent Results in Fluorescence-Based Assays

Question: My fluorescence-based assay is showing high background noise and inconsistent readings. Could my quinoline derivative be interfering with the assay?

Answer: Yes, quinoline derivatives are known to be fluorescent, which can interfere with fluorescence-based assays.[2][3][4][5] Here’s how to address this:

  • Assess Compound's Intrinsic Fluorescence:

    • Run a control experiment with your compound in the assay buffer without the fluorescent probe or enzyme to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If it is fluorescent, you will need to subtract this background from your experimental readings.

  • Check for Fluorescence Quenching:

    • Your compound might be quenching the fluorescence of the assay's probe.[6][7][8][9] To test for this, you can perform a fluorescence quenching assay.

  • Optimize Assay Conditions:

    • Plate Reader Settings: Adjust the gain setting on your microplate reader to an optimal level. Ensure the focal height is correctly set, especially for cell-based assays with adherent cells.

    • Choice of Microplate: For fluorescence assays, use black microplates to minimize background fluorescence and light scattering.

  • Consider Alternative Assays:

    • If fluorescence interference is significant and cannot be corrected, consider using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound derivatives?

A1: Based on studies of the parent 4-hydroxyquinoline-3-carboxylic acid scaffold, these derivatives are likely to act as inhibitors of cellular respiration.[6] Specifically, they have been shown to inhibit dehydrogenase enzymes such as malate dehydrogenase (MDH) and lactate dehydrogenase (LDH), which are key enzymes in the citric acid cycle and glycolysis.[3] Inhibition of these enzymes would disrupt cellular energy metabolism.

Q2: How do different substituents at the 7-position of the quinoline ring affect bioactivity?

A2: Structure-activity relationship (SAR) studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have shown that the nature of the substituent at the 7-position significantly influences inhibitory activity. For instance, lipophilic (fat-soluble) substituents tend to show greater inhibition of mitochondrial malate dehydrogenase.[3] The electronic properties and size of the substituent also play a role.

Q3: What are the essential controls to include in my experiments?

A3: To ensure the validity of your results, the following controls are essential:

  • Positive Control: A known inhibitor of the target enzyme (e.g., a known MDH or LDH inhibitor) to confirm that the assay is working correctly.

  • Negative (Vehicle) Control: The solvent used to dissolve your test compound (e.g., DMSO) at the same concentration used in the experimental wells. This accounts for any effects of the solvent on the assay.

  • No-Enzyme Control: To measure any background signal from the substrate or other assay components.

  • Compound Control (for fluorescence assays): Your test compound in the assay buffer to measure its intrinsic fluorescence.

Q4: How can I be sure that the observed bioactivity is not a false positive?

A4: Differentiating true bioactivity from assay artifacts is crucial. Here are some steps you can take:

  • Dose-Response Curve: A true inhibitor should exhibit a dose-dependent effect.

  • Secondary Assays: Confirm your findings using an alternative assay method that relies on a different detection principle (e.g., colorimetric vs. fluorescence).

  • Orthogonal Assays: Test your compound in a different biological system, such as a cell-based assay, to see if the enzymatic inhibition translates to a cellular effect.

  • Check for Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.

Quantitative Data

The following table summarizes the inhibitory activity of several 4-hydroxyquinoline-3-carboxylic acid derivatives against mitochondrial malate dehydrogenase. Note that these are the parent carboxylic acids, and the esterification to the ethyl carboxylate may influence the bioactivity.

CompoundTargetIC50 (nM)
7-Chloro-4-hydroxyquinoline-3-carboxylic acidMalate dehydrogenase, mitochondrial3,630,780.55
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acidMalate dehydrogenase, mitochondrial32,359.37
7-Fluoro-4-hydroxyquinoline-3-carboxylic acidMalate dehydrogenase, mitochondrial10,471,285.48
4-Hydroxy-7-nitroquinoline-3-carboxylic acidMalate dehydrogenase, mitochondrial1,905,460.72

Data sourced from AAT Bioquest.[6]

Experimental Protocols

1. Malate Dehydrogenase (MDH) Inhibition Assay (Colorimetric)

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Materials:

    • MDH enzyme

    • Malate (substrate)

    • NAD+ (cofactor)

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Colorimetric probe (e.g., MTT)

    • 96-well clear flat-bottom plate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add your test compound at various concentrations. Include wells for positive and negative controls.

    • Add the MDH enzyme to each well (except the no-enzyme control) and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

    • Prepare a reaction mixture containing the assay buffer, NAD+, and the colorimetric probe.

    • Initiate the enzymatic reaction by adding the malate substrate to all wells.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 565 nm for MTT) over time using a microplate reader in kinetic mode.

    • Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of your test compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Inhibition Assay (Colorimetric)

This protocol is a general guideline and may need to be optimized.

  • Materials:

    • LDH enzyme

    • Pyruvate (substrate)

    • NADH (cofactor)

    • Assay Buffer (e.g., Tris buffer, pH 7.4)

    • Colorimetric probe (e.g., INT)

    • 96-well clear flat-bottom plate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of your test compound.

    • In a 96-well plate, add your test compound at various concentrations, along with controls.

    • Add the LDH enzyme to each well (except the no-enzyme control) and pre-incubate.

    • Prepare a reaction mixture containing the assay buffer, NADH, and the colorimetric probe.

    • Initiate the reaction by adding the pyruvate substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 490 nm for INT) over time.

    • Calculate the reaction rates and percent inhibition to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_cell Cellular Respiration cluster_inhibition Inhibition by Quinoline Derivative Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate CitricAcidCycle Citric Acid Cycle (Krebs Cycle) Pyruvate->CitricAcidCycle LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate ETC Electron Transport Chain CitricAcidCycle->ETC NADH, FADH2 MDH Malate Dehydrogenase (MDH) CitricAcidCycle->MDH Malate <-> Oxaloacetate ATP ATP Production ETC->ATP Quinoline Ethyl 4-hydroxyquinoline- 7-carboxylate Derivative Quinoline->LDH Quinoline->MDH

Caption: Inhibition of dehydrogenase enzymes in cellular respiration.

Experimental_Workflow start Start: Low Bioactivity Observed check_compound Check Compound: - Purity - Integrity - Solubility start->check_compound check_assay Review Assay Protocol: - Enzyme/Substrate Conc. - Buffer pH/Temp - Incubation Times start->check_assay check_controls Verify Controls: - Positive - Negative (Vehicle) - No-Enzyme start->check_controls optimize_assay Optimize Assay Conditions check_compound->optimize_assay check_assay->optimize_assay check_controls->optimize_assay check_interference Assess Assay Interference: - Intrinsic Fluorescence - Fluorescence Quenching rerun_assay Re-run Experiment check_interference->rerun_assay optimize_assay->check_interference analyze_data Analyze and Interpret Results rerun_assay->analyze_data end Conclusion: True Low Bioactivity or Identified Artifact analyze_data->end Troubleshooting_Decision_Tree start Low Bioactivity Detected q1 Are Controls Behaving as Expected? start->q1 a1_no Troubleshoot Assay Components and Protocol q1->a1_no No q2 Is the Compound Soluble in Assay Buffer? q1->q2 Yes a2_no Improve Solubility: - Use Co-solvent - Modify Formulation q2->a2_no No q3 Is there evidence of Assay Interference? q2->q3 Yes a3_yes Quantify and Correct for Interference or Use Alternative Assay q3->a3_yes Yes conclusion Likely True Low Bioactivity of the Compound q3->conclusion No

References

How to increase the stability of Ethyl 4-hydroxyquinoline-7-carboxylate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 4-hydroxyquinoline-7-carboxylate. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

This compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.[1][2] This is often the most common degradation route in aqueous solutions.

  • Photodegradation: Like many quinoline-based structures, this compound can be sensitive to light, especially UV irradiation.[3][4][5] Exposure to light can lead to the formation of various photoproducts.

  • Oxidation: The quinoline ring and the hydroxy group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.[6] This can often result in a visible color change in the solution.

Q2: How does pH impact the stability of the compound?

The pH of the solution is a critical factor.[6][7]

  • Alkaline conditions (pH > 8): Strongly alkaline conditions significantly accelerate the rate of ester hydrolysis, converting the compound to its carboxylate salt.[1][2]

  • Acidic conditions (pH < 4): Strong acids can also catalyze ester hydrolysis.[1][2]

  • Neutral to slightly acidic (pH 4-7): The compound generally exhibits the greatest stability in this range, as the rates of both acid- and base-catalyzed hydrolysis are minimized.[7] Many quinolone derivatives show good solubility and stability in this range.[8][9]

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be:

  • Protected from light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) can significantly slow down the rates of all degradation reactions.[10][11]

  • Buffered at an optimal pH: If compatible with the experimental design, use a buffer to maintain a pH between 4 and 7.

  • Protected from oxygen: For long-term storage or if oxidation is a concern, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q4: Which solvents are most suitable for dissolving this compound?

While solubility depends on the specific experiment, consider the following:

  • Organic Solvents: Solvents like DMSO, DMF, and ethanol are commonly used to prepare stock solutions. The compound is generally more stable in these non-aqueous solvents where hydrolysis is not a concern.

  • Aqueous Solutions: For experiments requiring aqueous media, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then dilute it with the aqueous buffer. Be aware that quinolone derivatives can have low aqueous solubility.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Solution turns yellow or brown over time. Oxidation or PhotodegradationPrepare fresh solutions. Store stock solutions under an inert gas (N₂ or Ar). Use amber vials and protect from ambient light. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your experiment.
A precipitate forms in my aqueous solution. Hydrolysis to the less soluble carboxylic acid. Poor aqueous solubility.Adjust the solution pH to the optimal stability range (4-7). Prepare more dilute solutions or use a co-solvent (e.g., a small percentage of ethanol or DMSO) to improve solubility. Filter the solution before use.
HPLC analysis shows new impurity peaks. Chemical Degradation (Hydrolysis, Oxidation, etc.)Prepare solutions fresh daily. Review storage conditions (temperature, light exposure, pH). Perform a forced degradation study (see protocol below) to identify the nature of the degradants and understand the compound's vulnerabilities.
Loss of biological activity or inconsistent experimental results. Compound DegradationQuantify the compound concentration by HPLC or UV-Vis spectroscopy immediately before each experiment. Always use freshly prepared solutions from a solid stock that has been stored correctly (cool, dark, dry).

Visualizations

Potential Degradation Pathways

The following diagram illustrates the primary chemical stability challenges for this compound.

Parent This compound mid1 Parent->mid1 mid2 Parent->mid2 Hydrolysis_Product 4-hydroxyquinoline-7-carboxylic Acid + Ethanol Ox_Photo_Products Oxidized/Photolytic Degradation Products mid1->Hydrolysis_Product Hydrolysis (H⁺ or OH⁻) mid2->Ox_Photo_Products Oxidation / Photolysis (O₂, Light, Radicals)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of the compound under various stress conditions.

prep Prepare Stock Solution (e.g., in DMSO) aliquot Dilute into Aqueous Buffers & Aliquot into Vials prep->aliquot stress Apply Stress Conditions aliquot->stress acid Acidic pH (e.g., pH 1.2) stress->acid base Basic pH (e.g., pH 13) stress->base oxid Oxidation (e.g., H₂O₂) stress->oxid temp Heat (e.g., 60°C) stress->temp light Light (UV/Vis) stress->light control Control (e.g., 4°C, Dark) stress->control sample Sample at Time Points (t=0, 1, 4, 8, 24h...) acid->sample base->sample oxid->sample temp->sample light->sample control->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV) sample->analyze calc Calculate % Remaining & Identify Degradants analyze->calc

Caption: General experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to rapidly identify the likely degradation pathways and the overall stability profile of the compound.

1. Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • HPLC-grade DMSO, acetonitrile, and water

  • Buffers (e.g., phosphate, citrate)

  • 1M HCl, 1M NaOH, 3% H₂O₂

  • Amber and clear HPLC vials

  • Photostability chamber, oven, refrigerator

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

3. Stress Sample Preparation:

  • For each condition, dilute the stock solution with the appropriate stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample by diluting with the buffer you intend to use in your experiments.

  • Acid Hydrolysis: Dilute with 0.1 M HCl.

  • Base Hydrolysis: Dilute with 0.1 M NaOH.

  • Oxidation: Dilute with 3% H₂O₂.

  • Thermal Stress: Dilute with your experimental buffer and place in an oven at 60°C.

  • Photolytic Stress: Dilute with your experimental buffer, place in a clear vial inside a photostability chamber, and expose to light (e.g., ICH Option 2). Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside.

  • Control: Dilute with your experimental buffer and store at 4°C in the dark.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining relative to the t=0 sample. Aim for 5-20% degradation to ensure degradation products are detectable.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an analytical method to separate the parent compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

2. Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 15 minutes) to identify where the parent and degradant peaks elute. Optimize to ensure baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm with a DAD to find the optimal wavelength. A starting point could be ~254 nm or the compound's λmax.

  • Injection Volume: 10 µL.

3. Analysis:

  • Inject samples from the forced degradation study.

  • A method is considered "stability-indicating" if all degradation product peaks are fully resolved from the parent compound peak. Peak purity analysis using a DAD can help confirm this.

References

Preventing degradation of Ethyl 4-hydroxyquinoline-7-carboxylate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 4-hydroxyquinoline-7-carboxylate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. The ester and hydroxyquinoline functional groups are susceptible to these reactions, which can be accelerated by improper storage conditions such as exposure to moisture, air, light, and extreme temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container, in a dry and well-ventilated area, protected from light. For long-term storage, refrigeration at 2-8°C is advisable.

Q3: I've observed a change in the color of my this compound powder. What could be the cause?

A3: A color change, such as yellowing or browning, can be an indicator of degradation, particularly due to oxidation or photodegradation. It is crucial to assess the purity of the compound using analytical techniques like HPLC if any visual changes are observed.

Q4: My compound shows poor solubility after storage. What might be the reason?

A4: Decreased solubility can be a sign of the formation of degradation products, which may have different physical properties than the parent compound. Hydrolysis, for instance, can lead to the formation of the corresponding carboxylic acid, which may have lower solubility in certain organic solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Oxidation, photodegradation, or moisture absorption.1. Immediately transfer the compound to a fresh, dry, amber-colored vial and purge with an inert gas like nitrogen or argon before sealing. 2. Store in a desiccator at the recommended temperature. 3. Perform a purity check using a validated analytical method (see Experimental Protocols).
Appearance of new peaks in HPLC analysis Degradation of the compound.1. Identify the degradation products using techniques like LC-MS. 2. Review storage conditions and handling procedures to identify the source of degradation. 3. If possible, repurify the material. Otherwise, discard the degraded batch to avoid compromising experimental results.
Decrease in assay value/purity over time Ongoing degradation due to suboptimal storage.1. Re-evaluate and optimize storage conditions. Consider storing smaller aliquots to minimize repeated opening and closing of the main container. 2. Implement a routine stability testing program to monitor the purity of the compound over time.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to ensure the separation of a wide range of potential degradation products.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Example Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

3. Other Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is useful for identifying suitable wavelengths and assessing peak purity.

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.

  • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute to a suitable concentration and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period.

  • Neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Dilute to a suitable concentration and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period.

  • Analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound (in a photostable solvent like acetonitrile) and the solid compound to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber.

  • Monitor the degradation at various time points.

5. Thermal Degradation:

  • Keep the solid compound in an oven at an elevated temperature (e.g., 60°C, 80°C, 105°C).

  • Monitor the degradation at various time points.

Data Presentation

The following table presents hypothetical data from a forced degradation study to illustrate how to summarize the results.

Stress Condition Duration Temperature % Degradation of this compound Number of Degradation Products Detected
0.1 M HCl8 hours80°C15.22
0.1 M NaOH4 hours60°C18.53
3% H₂O₂24 hoursRoom Temp8.71
UV Light (254 nm)48 hoursRoom Temp12.12
Thermal7 days80°C5.41

Visualizations

DegradationPathways cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Ethyl_4_hydroxyquinoline_7_carboxylate Ethyl_4_hydroxyquinoline_7_carboxylate Hydrolysis Hydrolysis Ethyl_4_hydroxyquinoline_7_carboxylate->Hydrolysis Moisture, pH Oxidation Oxidation Ethyl_4_hydroxyquinoline_7_carboxylate->Oxidation Air (Oxygen) Photodegradation Photodegradation Ethyl_4_hydroxyquinoline_7_carboxylate->Photodegradation Light Carboxylic_Acid Carboxylic_Acid Hydrolysis->Carboxylic_Acid Oxidized_Derivatives Oxidized_Derivatives Oxidation->Oxidized_Derivatives Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Degradation Suspected observe Observe Physical Appearance (Color, Texture) start->observe analyze Perform HPLC Analysis observe->analyze compare Compare with Reference Standard analyze->compare decision Degradation Confirmed? compare->decision investigate Investigate Storage Conditions (Temp, Light, Moisture) decision->investigate Yes no_degradation No Degradation Detected Continue Monitoring decision->no_degradation No action Take Corrective Action: - Optimize Storage - Repurify or Discard investigate->action

Caption: Troubleshooting workflow for suspected degradation.

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate for preclinical studies.

I. Synthesis Overview & Signaling Pathway

The recommended scalable synthesis of this compound is achieved via the Gould-Jacobs reaction. This two-step process involves the initial condensation of Ethyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate. This is followed by a high-temperature thermal cyclization to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Ethyl 4-aminobenzoate C Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate A->C Heat (e.g., 125°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D This compound C->D High Temperature (e.g., 255°C) in Dowtherm A

Gould-Jacobs reaction pathway for this compound.

II. Experimental Protocols

A. Synthesis of Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate (Intermediate)

Objective: To synthesize the enamine intermediate on a multi-gram scale.

Materials:

  • Ethyl 4-aminobenzoate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Reaction vessel with overhead stirring, heating mantle, and condenser

Procedure:

  • Charge the reaction vessel with Ethyl 4-aminobenzoate (1 equivalent).

  • Add diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture with stirring to 125-130°C.

  • Maintain this temperature for 1-2 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting aniline.

  • Once the reaction is complete, the crude intermediate can be used directly in the next step or purified by recrystallization from ethanol or isopropanol if necessary.

B. Synthesis of this compound (Final Product)

Objective: To perform the thermal cyclization of the intermediate to obtain the final product.

Materials:

  • Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

  • Hexane (for precipitation and washing)

  • High-temperature reaction vessel with efficient overhead stirring, a heating system capable of reaching >260°C, and a condenser.

Procedure:

  • To the crude or purified intermediate from the previous step, add Dowtherm A (approximately 2-3 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250-260°C.

  • Maintain this temperature for 2-3 hours. Ethanol will distill off during the reaction. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add hexane (approximately 2-3 volumes of the Dowtherm A used) to the cooled mixture to precipitate the product.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product and wash thoroughly with fresh hexane to remove the high-boiling point solvent.

  • Dry the product under vacuum.

III. Data Presentation: Reaction Parameters for Scale-Up

ParameterStep 1: Condensation (Lab Scale - 10g)Step 1: Condensation (Pilot Scale - 1kg)Step 2: Cyclization (Lab Scale - 10g)Step 2: Cyclization (Pilot Scale - 1kg)
Starting Material Ethyl 4-aminobenzoate (10g)Ethyl 4-aminobenzoate (1kg)Intermediate (assume 10g)Intermediate (assume 1kg)
Reagent DEEM (1.1 eq, ~14g)DEEM (1.1 eq, ~1.4kg)--
Solvent Neat (No solvent)Neat (No solvent)Dowtherm A (~25 mL)Dowtherm A (~2.5 L)
Temperature 125-130°C125-130°C250-260°C250-260°C
Reaction Time 1-2 hours2-4 hours2-3 hours3-5 hours
Work-up Direct use or recrystallizationDirect use or recrystallizationPrecipitation with hexane (~75 mL)Precipitation with hexane (~7.5 L)
Typical Yield >95% (crude)>95% (crude)85-95%80-90%
Typical Purity (crude) >90%>90%>95%>95%

IV. Troubleshooting and FAQs

Q1: The yield of the final product is low in the cyclization step. What are the possible causes and solutions?

A1: Low yields in the thermal cyclization are a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated to the correct temperature (250-260°C) and for a sufficient duration. Monitor the reaction by TLC or HPLC until the starting intermediate is consumed. On a larger scale, heating and mixing may be less efficient, so extending the reaction time might be necessary.

  • Decomposition of Product: Prolonged heating at high temperatures can lead to product degradation.

    • Solution: Optimize the reaction time. Do not heat for longer than necessary. Once the reaction is complete, cool the mixture promptly.

  • Side Reactions: Decarboxylation of the ester group can occur at very high temperatures.

    • Solution: Maintain strict temperature control. Avoid exceeding 260°C.

  • Inefficient Precipitation: The product may not have fully precipitated from the Dowtherm A/hexane mixture.

    • Solution: Ensure sufficient hexane is added and allow adequate time for stirring and precipitation. Cooling the mixture in an ice bath may improve precipitation.

Low_Yield_Troubleshooting Start Low Yield in Cyclization Incomplete Incomplete Reaction? Start->Incomplete Decomp Product Decomposition? Start->Decomp SideReact Side Reactions? Start->SideReact Precip Inefficient Precipitation? Start->Precip Sol_Incomplete Solution: - Verify temperature (250-260°C) - Extend reaction time - Monitor by TLC/HPLC Incomplete->Sol_Incomplete Sol_Decomp Solution: - Optimize reaction time - Cool promptly after completion Decomp->Sol_Decomp Sol_SideReact Solution: - Strict temperature control - Do not exceed 260°C SideReact->Sol_SideReact Sol_Precip Solution: - Add sufficient hexane - Increase stirring time - Cool mixture Precip->Sol_Precip

Troubleshooting workflow for low yield in the cyclization step.
Q2: The product is difficult to filter after precipitation. What can be done?

A2: This is often due to very fine particle size.

  • Solution: Try increasing the stirring time after adding hexane to allow for crystal growth. A slower addition of hexane can also lead to larger, more easily filterable particles. Ensure the filter apparatus is appropriately sized for the scale of the reaction.

Q3: How can I effectively remove the high-boiling point solvent (Dowtherm A) from the final product?

A3: Thorough washing of the filter cake is crucial.

  • Solution: Use generous amounts of fresh, cold hexane to wash the product on the filter. Breaking up the filter cake and re-suspending it in fresh hexane for a short period before re-filtering (a process known as trituration) can be very effective. Drying the product under high vacuum will also help to remove any residual solvent.

Q4: Are there alternatives to high-boiling point solvents for the cyclization step?

A4: While high-boiling point solvents are traditional for this reaction, some alternatives have been explored.

  • Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and may be performed in lower-boiling point solvents under pressure. However, scaling up microwave reactions can be challenging.

  • Flow Chemistry: Continuous flow reactors can offer precise temperature control and short reaction times at high temperatures, potentially allowing for the use of a wider range of solvents. This is a more advanced technique that requires specialized equipment.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: Safety is paramount during scale-up.

  • High Temperatures: The use of very high temperatures requires appropriate heating equipment with accurate temperature control to prevent overheating and potential runaway reactions. Ensure the reaction is conducted in a well-ventilated fume hood or a designated area for large-scale reactions.

  • Solvent Handling: Dowtherm A and hexane are flammable. Handle them with care, away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including heat-resistant gloves, safety glasses, and a lab coat. For larger scales, a face shield and flame-retardant lab coat are recommended.

Technical Support Center: Managing Impurities in Ethyl 4-hydroxyquinoline-7-carboxylate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete reaction: The cyclization step may be temperature-sensitive.Optimize reaction temperature and time: For Gould-Jacobs or Conrad-Limpach type reactions, ensure the temperature is high enough for efficient cyclization (typically >250°C), but avoid excessive heat which can lead to degradation.[1][2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Suboptimal solvent: The choice of solvent can significantly impact the reaction.Screen different high-boiling point solvents: Solvents like Dowtherm A, diphenyl ether, or mineral oil are often used for high-temperature cyclizations.[4] The polarity and boiling point of the solvent should be optimized for the specific reaction.
Side reactions: Competing side reactions can consume starting materials or intermediates.Control reaction conditions: Carefully control the stoichiometry of reactants. In the Gould-Jacobs reaction, the initial condensation should be driven to completion before the high-temperature cyclization to minimize side products.[5][6]
Product degradation: The final product may be unstable under the reaction or work-up conditions.Modify work-up procedure: Use milder acidic or basic conditions during extraction and purification. Ensure prompt isolation of the product after the reaction is complete.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential CauseRecommended Solution
Incomplete cyclization of intermediate: The open-chain intermediate may persist in the final product.Increase reaction temperature or time: As mentioned for low yield, ensuring complete cyclization is crucial. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6][7]
Formation of regioisomers: If using a substituted aniline, cyclization can occur at different positions, leading to isomeric impurities.[3]Use a starting material that favors the desired isomer: The electronic and steric properties of the substituents on the aniline can direct the cyclization.
Hydrolysis of the ester group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.Maintain neutral pH during work-up and purification: If hydrolysis is a significant issue, consider using a non-aqueous work-up or purification method.
Decarboxylation: At very high temperatures, the carboxylic acid (if formed by hydrolysis) or even the ester can decarboxylate.Optimize cyclization temperature: Find the minimum temperature required for efficient cyclization to avoid decarboxylation.
Starting material contamination: Impurities in the starting aniline or diethyl ethoxymethylenemalonate can lead to related impurities in the final product.Use high-purity starting materials: Verify the purity of starting materials by appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes are variations of the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[1][5][8]

  • Gould-Jacobs Reaction: This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[3][5]

  • Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester to form an enamine, which is then cyclized at high temperatures.[1][2][9]

Q2: What are the likely structures of the major impurities?

A2: Based on the common synthetic routes, the following are potential major impurities:

  • Uncyclized Intermediate: Diethyl 2-(((3-carboxy-4-hydroxyphenyl)amino)methylene)malonate.

  • Isomeric Products: If the aniline precursor has other potential cyclization sites, regioisomeric quinolones can be formed.

  • Hydrolysis Product: 4-hydroxyquinoline-7-carboxylic acid.

  • Decarboxylation Product: 4-hydroxy-7-quinoline.

  • By-products from side reactions: Depending on the specific reaction conditions, various condensation or degradation products of the starting materials or intermediates may be present.

Q3: What analytical techniques are best suited for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a suitable wavelength (e.g., the λmax of the parent compound) can be used for quantification.[6][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, which is crucial for their identification.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities. Comparison of the spectra of the impurities with that of the main compound can help identify structural differences.[14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities or by-products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

  • Step 1: Condensation. In a round-bottom flask, combine one equivalent of 3-amino-4-methylbenzoic acid and 1.1 equivalents of diethyl ethoxymethylenemalonate. Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Step 2: Cyclization. To the reaction mixture from Step 1, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250-260°C for 30-60 minutes.

  • Step 3: Work-up. Cool the reaction mixture to room temperature. Add hexane to precipitate the crude product. Filter the solid and wash with cold ethanol.

  • Step 4: Purification. Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water, to obtain pure this compound.

Protocol 2: HPLC-UV Method for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 330 nm.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Aniline, Diethyl ethoxymethylenemalonate) condensation Condensation (120-130°C) start->condensation cyclization Thermal Cyclization (250-260°C in Dowtherm A) condensation->cyclization crude Crude Product cyclization->crude precipitation Precipitation (Hexane) crude->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization pure Pure Product recrystallization->pure hplc HPLC-UV pure->hplc lcms LC-MS pure->lcms nmr NMR pure->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

impurity_formation cluster_synthesis Synthesis Pathway main This compound hydrolysis Hydrolysis Product (4-hydroxyquinoline-7-carboxylic acid) main->hydrolysis Acid/Base intermediate Uncyclized Intermediate decarboxylation Decarboxylation Product (4-hydroxy-7-quinoline) hydrolysis->decarboxylation High Temperature isomer Regioisomeric Impurity start Starting Materials reaction Reaction Conditions (Temperature, Time, Solvent) start->reaction reaction->main Desired Reaction reaction->intermediate Incomplete Cyclization reaction->isomer Alternative Cyclization

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Ethyl 4-hydroxyquinoline-7-carboxylate and Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the bioactivity of quinolone derivatives, with a focus on comparing Ethyl 4-hydroxyquinoline-7-carboxylate to established quinolone compounds.

Introduction

Quinolones are a broad class of synthetic antimicrobial agents that have been a cornerstone of infectious disease treatment for decades. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1][2] Beyond their antibacterial properties, certain quinolone derivatives have demonstrated promising anticancer activity, often linked to their ability to induce apoptosis through various signaling pathways.[3][4] this compound is a quinolone derivative that serves as a key intermediate in the synthesis of more complex bioactive molecules.[5] This guide provides a comparative overview of the bioactivity of this compound and other well-characterized quinolones, supported by available experimental data and detailed methodologies. While direct quantitative bioactivity data for this compound is limited in publicly available literature, this guide will draw comparisons based on the activities of structurally related compounds and the general principles of quinolone bioactivity.

Comparative Bioactivity Data

Quantitative data on the bioactivity of quinolones is crucial for understanding their therapeutic potential. Minimum Inhibitory Concentration (MIC) is a key metric for antibacterial activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. For anticancer activity, the half-maximal inhibitory concentration (IC50) is used to quantify the amount of a substance needed to inhibit a biological process or component by half.

Table 1: Antibacterial Activity (MIC, µg/mL) of Representative Quinolone Compounds

Compound/DrugEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference(s)
Norfloxacin≤0.060.5Data not available[6]
Ciprofloxacin≤0.060.5Data not available[6]
OfloxacinData not available>2≤2[7]

Table 2: Anticancer Activity (IC50) of Representative Quinolone Compounds

Compound/DrugCell LineIC50 (µmol/mL)Incubation Time (h)Reference(s)
CiprofloxacinMDA-MB-2310.8324[3]
CiprofloxacinMDA-MB-2310.1448[3]
CiprofloxacinMDA-MB-2310.0372[3]
LomefloxacinCOLO8290.5124[8]
LomefloxacinCOLO8290.3348[8]
LomefloxacinCOLO8290.2572[8]

Key Bioactivity Mechanisms and Signaling Pathways

The biological effects of quinolones are rooted in their interaction with specific cellular targets. The following diagrams illustrate the primary mechanisms of action for their antibacterial and anticancer activities.

Antibacterial Mechanism of Action

Quinolones exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[2][9]

antibacterial_pathway Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to (when inhibited) Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Quinolone Antibacterial Signaling Pathway
Anticancer Mechanism of Action: Apoptosis Induction

Several fluoroquinolones have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases and programmed cell death.[3][10]

anticancer_pathway Quinolone Quinolone (e.g., Ciprofloxacin) p53 p53 Activation Quinolone->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Quinolone-Induced Apoptosis Pathway

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation and comparison of the bioactivity of chemical compounds. The following sections detail the methodologies for key assays used to determine the antibacterial and anticancer activities of quinolones.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][12]

Experimental Workflow:

mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Serial Dilution of Quinolone Compound Inoculation Inoculation of Dilutions with Bacteria Serial_Dilution->Inoculation Bacterial_Inoculum Preparation of Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation_Step Incubation at 37°C for 18-24 hours Inoculation->Incubation_Step Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation_Step->Visual_Inspection MIC_Determination MIC Determination: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

MIC Determination Workflow

Protocol:

  • Preparation of Quinolone Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.[12]

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[11]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Experimental Workflow:

mtt_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Serial Dilutions of Quinolone Compound Cell_Seeding->Compound_Addition Incubation_24_72h Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

MTT Assay Workflow

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the quinolone compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15]

  • Solubilization: A solubilization solution (e.g., DMSO or an acidic solution of SDS) is added to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[15] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.

DNA Gyrase and Topoisomerase II Inhibition Assays

Assays to measure the inhibition of DNA gyrase and topoisomerase II are crucial for confirming the mechanism of action of quinolone compounds. These assays typically measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA.[1]

Protocol for DNA Gyrase Supercoiling Inhibition Assay:

  • Reaction Setup: The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and varying concentrations of the quinolone inhibitor in a suitable reaction buffer.[5]

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 1 hour) to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis. The different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated based on their migration through the gel.

  • Inhibition Assessment: The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA with increasing concentrations of the quinolone.

Protocol for Topoisomerase II Decatenation Inhibition Assay:

  • Reaction Setup: The assay mixture includes kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles, purified topoisomerase II, ATP, and the test compound.

  • Incubation: The mixture is incubated at 37°C to allow the enzyme to decatenate the kDNA into individual minicircles.

  • Analysis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains at the origin, while the decatenated minicircles migrate into the gel.

  • Inhibition Assessment: Inhibition of topoisomerase II is indicated by a reduction in the amount of decatenated minicircles at higher concentrations of the quinolone.

Conclusion

While specific quantitative bioactivity data for this compound remains elusive in the current scientific literature, this guide provides a framework for its potential evaluation by comparing it with well-established quinolone compounds. The provided data on the antibacterial and anticancer activities of representative quinolones, along with detailed experimental protocols and mechanistic insights, offer a valuable resource for researchers in the field of drug discovery and development. Future studies investigating the direct bioactivity of this compound are warranted to fully elucidate its therapeutic potential and to expand the structure-activity relationship knowledge of the broader quinolone class.

References

Comparative Analysis of 7-Substituted 4-Hydroxyquinoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of modified 4-hydroxyquinolone analogs reveals significant potential for anticancer drug development. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and scientists in the field of oncology drug discovery.

A recent study by El-Sayed et al. investigated a series of modified 4-hydroxyquinolone analogs for their in vitro anticancer activity against four human cancer cell lines: HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma). The findings from this research provide valuable insights into the structure-activity relationships (SAR) of this class of compounds, highlighting key structural modifications that enhance cytotoxic effects.[1][2]

Structure-Activity Relationship and In Vitro Efficacy

The core of the investigated compounds is a modified 4-hydroxyquinolone scaffold. The study systematically evaluated the impact of substitutions on a dependent benzylidene moiety on the cytotoxic activity. The quantitative data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

Compound IDR1R2R3R4HCT116 IC50 (µM)A549 IC50 (µM)PC3 IC50 (µM)MCF-7 IC50 (µM)
3a HHHH1.832.152.401.95
3b FHHH1.751.902.151.88
3c ClHHH1.601.852.051.70
3d BrHHH1.651.882.101.75
3e HOCH3HH1.952.202.552.10
3f HHOCH3H2.102.352.602.25
3g HHHNO21.551.701.951.65

Data sourced from El-Sayed et al.[1][2]

The results indicate that the introduction of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), on the benzylidene ring generally enhances the anticancer activity across all tested cell lines. Notably, compound 3g , bearing a p-nitro substituent, demonstrated the most potent cytotoxic effects.[1][2]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by El-Sayed et al.[1][2]

General Procedure for the Synthesis of 4-Hydroxyquinolone Analogs (3a-g)

A mixture of 4-hydroxyquinolin-2(1H)-one (1 mmol), the appropriate substituted benzaldehyde (1 mmol), and piperidine (0.1 mmol) in absolute ethanol (20 mL) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting solid precipitate was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

In Vitro Anticancer Activity (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was evaluated against HCT116, A549, PC3, and MCF-7 human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

  • Cell Seeding: The cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Signaling Pathways and Molecular Targets

The study by El-Sayed et al. suggests through in silico molecular docking that these 4-hydroxyquinolone analogs may exert their anticancer effects by inhibiting key signaling proteins involved in cancer cell proliferation and survival, namely Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2).[1][2]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the proliferation and survival of cancer cells.[6][7] The diagram below illustrates the general ALK signaling cascade.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK P1 P ALK->P1 P2 P ALK->P2 GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P1->PI3K JAK JAK P1->JAK PLCg PLCγ P2->PLCg RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IP3_DAG IP3/DAG PLCg->IP3_DAG IP3_DAG->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway in Cancer.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, leading to uncontrolled cell division.[8][9][10]

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRB pRB CyclinE_CDK2->pRB Phosphorylates P P pRB->P E2F E2F pRB->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway in G1/S Transition.

Experimental Workflow

The overall process for the synthesis and evaluation of the 7-substituted 4-hydroxyquinoline analogs is depicted in the following workflow diagram.

Experimental_Workflow Synthesis Synthesis of 4-Hydroxyquinolone Analogs Purification Purification and Characterization Synthesis->Purification MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination and SAR Analysis MTT_Assay->Data_Analysis Conclusion Identification of Lead Compounds Data_Analysis->Conclusion

Caption: General Experimental Workflow.

References

A Comparative Analysis of the Antibacterial Efficacy of Ciprofloxacin and Ethyl 4-hydroxyquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the antibacterial efficacy of the well-established fluoroquinolone, ciprofloxacin, and the quinoline derivative, Ethyl 4-hydroxyquinoline-7-carboxylate, reveals a significant gap in the available scientific literature. While ciprofloxacin's potent, broad-spectrum activity is extensively documented, specific data on the antimicrobial performance of this compound remains scarce, precluding a direct comparative analysis. However, an examination of the broader class of 4-hydroxyquinoline derivatives, to which this compound belongs, offers valuable insights into its potential as an antibacterial agent.

Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections for decades. Its efficacy is well-established against a broad spectrum of both Gram-positive and Gram-negative bacteria. In contrast, this compound is primarily recognized as a chemical intermediate in the synthesis of more complex molecules. The foundational 4-hydroxyquinoline scaffold is historically significant, as a derivative of this class was serendipitously found to have antibacterial properties, which ultimately led to the development of the quinolone and fluoroquinolone antibiotics.

Quantitative Comparison of Antibacterial Activity

Due to the lack of specific studies on the antibacterial activity of this compound, a direct comparison of its Minimum Inhibitory Concentrations (MIC) with ciprofloxacin is not possible. However, to provide a baseline for the expected efficacy of a potent antibacterial agent, the following table summarizes the MIC values of ciprofloxacin against a range of common pathogenic bacteria.

Bacterial StrainTypeCiprofloxacin MIC (µg/mL)
Escherichia coliGram-negative0.015 - 1
Pseudomonas aeruginosaGram-negative0.25 - 4
Klebsiella pneumoniaeGram-negative0.03 - 1
Staphylococcus aureus (Methicillin-susceptible)Gram-positive0.12 - 2
Staphylococcus aureus (Methicillin-resistant)Gram-positive0.5 - >128
Streptococcus pneumoniaeGram-positive0.5 - 4

Note: MIC values can vary depending on the specific strain and the testing methodology used.

While specific data for this compound is unavailable, research on other 4-hydroxyquinoline derivatives suggests that this class of compounds exhibits antimicrobial activity. For instance, certain derivatives have shown inhibitory effects against various bacterial strains, underscoring the potential of this chemical scaffold in the development of new antibacterial agents.

Mechanism of Action: A Tale of Two Quinolones

The established mechanism of action for ciprofloxacin and other fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin effectively blocks the bacterial cell division process, leading to cell death.[1][2] It is hypothesized that other antibacterial quinoline derivatives, including potentially this compound, share a similar mechanism of action by targeting these same enzymes.

cluster_drug Fluoroquinolone (e.g., Ciprofloxacin) cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA Gyrase DNA Gyrase Ciprofloxacin->DNA Gyrase Topoisomerase IV Topoisomerase IV Ciprofloxacin->Topoisomerase IV DNA Replication & Repair DNA Replication & Repair DNA Gyrase->DNA Replication & Repair Topoisomerase IV->DNA Replication & Repair Cell Division Cell Division DNA Replication & Repair->Cell Division Cell Death Cell Death DNA Replication & Repair->Cell Death Inhibition leads to

Mechanism of Action of Fluoroquinolones

Experimental Protocols: Determining Antibacterial Efficacy

The primary method for quantifying the in vitro efficacy of an antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and commonly used technique for this purpose.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or ciprofloxacin) of a known concentration.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth.
  • 96-Well Microtiter Plate: Sterile, U-bottomed plates are typically used.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in sterile broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed across the wells of the microtiter plate using the broth medium as the diluent. This creates a range of decreasing concentrations of the test compound.

4. Inoculation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
  • Control wells are also included: a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only, no bacteria or antimicrobial).

5. Incubation:

  • The inoculated microtiter plate is incubated at a suitable temperature (typically 35-37°C) for 16-20 hours under appropriate atmospheric conditions.

6. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, color="#202124", fontcolor="#202124" ];

edge [ fontname="Arial", fontsize=10, color="#5F6368" ];

start [label="Start: Prepare Bacterial Inoculum and Antimicrobial Stock", fillcolor="#FBBC05"]; serial_dilution [label="Perform 2-fold Serial Dilution of Antimicrobial in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Wells with Standardized Bacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate at 37°C for 16-20 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_results [label="Visually Inspect for Bacterial Growth (Turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC: Lowest Concentration with No Visible Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: MIC Value Obtained", fillcolor="#FBBC05"];

start -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; }

Workflow for MIC Determination via Broth Microdilution

Conclusion

References

Unveiling the Action of Ethyl 4-hydroxyquinoline-7-carboxylate Derivatives: A Comparative Guide to Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential mechanisms of action for Ethyl 4-hydroxyquinoline-7-carboxylate derivatives and related quinoline compounds. Supported by experimental data, this document outlines key validation methodologies and presents a framework for assessing their therapeutic potential.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This compound, as a member of this class, holds significant promise. Validating its precise mechanism of action is a critical step in the drug discovery and development pipeline. This guide explores the primary pathways through which these derivatives are believed to exert their effects, offering a comparative analysis with alternative compounds and detailing the experimental protocols required for validation.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives can be benchmarked against established drugs and other quinoline-based compounds. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy in different biological assays.

Table 1: Comparative Cytotoxicity against Cancer Cell Lines
Compound/AlternativeCell LineIC50 (µM)Reference
Quinoline Derivative 91b1 A549 (Lung Cancer)15.38[1]
AGS (Gastric Cancer)4.28[1]
KYSE150 (Esophageal Cancer)4.17[1]
KYSE450 (Esophageal Cancer)1.83[1]
Doxorubicin A549 (Lung Cancer)~1-5 (literature range)
Caco-2 (Colon Cancer)8.2[2]
Quinoline Derivative 13 Caco-2 (Colon Cancer)9.3[2]
Quinoline Derivative 14 Caco-2 (Colon Cancer)5.7[2]
Quinoline Derivative 4f A549 (Lung Cancer)Comparable to Doxorubicin[3]
MCF7 (Breast Cancer)Comparable to Doxorubicin[3]
Cisplatin (CDDP) A549 (Lung Cancer)6.23[1]
AGS (Gastric Cancer)13.00[1]
KYSE150 (Esophageal Cancer)13.2[1]
KYSE450 (Esophageal Cancer)6.83[1]
Table 2: Comparative Kinase Inhibition
Compound/AlternativeTarget KinaseIC50 (µM)Reference
Quinoline Derivative P6 SIRT37.2[4][5][6]
SIRT132.6[4][5][6]
SIRT233.5[4][5][6]
Quinoline-chalcone hybrid 33 EGFR0.037[7]
Quinoline Derivative 4f EGFR0.015[3]
Gefitinib (Standard EGFR Inhibitor) EGFR~0.02-0.04 (literature range)[7]
Sorafenib (Standard VEGFR-2 Inhibitor) VEGFR-2~0.09 (literature range)

Key Mechanisms of Action and Signaling Pathways

The biological effects of this compound and its derivatives are likely mediated through multiple signaling pathways. The primary hypothesized mechanisms include the inhibition of cellular respiration and the modulation of key protein kinases involved in cell growth and survival.

Inhibition of Cellular Respiration

A significant body of evidence suggests that 4-hydroxyquinoline-3-carboxylic acids, the core structure of the target compounds, can inhibit cellular respiration. This is primarily achieved through the inhibition of dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase, which are crucial components of the citric acid cycle and glycolysis. By disrupting these central metabolic pathways, the compounds can effectively starve cancer cells of the energy required for their rapid proliferation.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Malate Malate TCA_Cycle->Malate ETC Electron Transport Chain TCA_Cycle->ETC Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH ATP ATP ETC->ATP Oxygen Consumption Derivative Ethyl 4-hydroxyquinoline- 7-carboxylate Derivative Derivative->Inhibition Inhibition->Lactate Inhibits LDH Inhibition->Oxaloacetate Inhibits MDH Inhibition->ATP Decreased ATP Production

Figure 1. Inhibition of Cellular Respiration Pathway.
Kinase Inhibition: Targeting EGFR and SIRT3 Signaling

Quinoline derivatives have emerged as potent inhibitors of various protein kinases. Two key targets are the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 3 (SIRT3).

  • EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and metastasis. Inhibition of EGFR is a validated strategy in cancer therapy.

  • SIRT3 Signaling: SIRT3 is a mitochondrial deacetylase that plays a complex role in cellular metabolism and stress response. In some cancers, SIRT3 is overexpressed and contributes to tumorigenesis by deacetylating and activating various metabolic enzymes and antioxidant proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Survival Cell Survival AKT_Pathway->Survival SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes SIRT3->Metabolic_Enzymes Antioxidant_Proteins Antioxidant Proteins SIRT3->Antioxidant_Proteins Metabolic_Adaptation Metabolic Adaptation Metabolic_Enzymes->Metabolic_Adaptation ROS_Detoxification ROS Detoxification Antioxidant_Proteins->ROS_Detoxification Derivative Ethyl 4-hydroxyquinoline- 7-carboxylate Derivative Derivative->Inhibition_EGFR Derivative->Inhibition_SIRT3 Inhibition_EGFR->EGFR Inhibits Inhibition_SIRT3->SIRT3 Inhibits

Figure 2. Kinase Inhibition Signaling Pathways.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the proposed mechanisms of action, a series of well-defined experiments are essential. The following are detailed protocols for key assays.

Protocol 1: Cellular Respiration Assay (Oxygen Consumption Rate)

This protocol measures the rate of oxygen consumption in live cells, providing a direct assessment of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption)

  • Cell culture medium

  • This compound derivative stock solution

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Cultured cancer cells

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control. Incubate for the desired treatment time.

  • Assay Preparation: Prior to the assay, replace the treatment medium with Seahorse XF assay medium and incubate the plate in a CO2-free incubator at 37°C for 1 hour.

  • Oxygen Consumption Measurement: Place the cell culture microplate into the Seahorse XF Analyzer. Follow the manufacturer's instructions to perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: The instrument software will calculate the Oxygen Consumption Rate (OCR). Analyze the data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay determines the direct inhibitory effect of the compound on the activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • This compound derivative stock solution

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant EGFR enzyme, and the this compound derivative at various concentrations. Include a positive control (e.g., Gefitinib) and a no-inhibitor control.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

  • Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cultured cancer cells

  • Cell culture medium

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The validation of the mechanism of action for a novel compound like this compound derivative follows a logical progression from broad cellular effects to specific molecular targets.

G start Start: Novel Ethyl 4-hydroxyquinoline- 7-carboxylate Derivative cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity mechanism_hypothesis Formulate Mechanism of Action Hypothesis (e.g., Inhibition of Cellular Respiration, Kinase Inhibition) cytotoxicity->mechanism_hypothesis cellular_respiration_assay Cellular Respiration Assay (Oxygen Consumption Rate) mechanism_hypothesis->cellular_respiration_assay Hypothesis 1 kinase_panel Kinase Panel Screening mechanism_hypothesis->kinase_panel Hypothesis 2 dehydrogenase_assay Dehydrogenase Enzyme Inhibition Assay (e.g., Malate Dehydrogenase) cellular_respiration_assay->dehydrogenase_assay target_validation Target Validation in Cells (e.g., Western Blot for phosphorylated proteins) dehydrogenase_assay->target_validation specific_kinase_assay Specific Kinase Inhibition Assay (e.g., EGFR, SIRT3) kinase_panel->specific_kinase_assay specific_kinase_assay->target_validation in_vivo In Vivo Efficacy Studies (Xenograft models) target_validation->in_vivo end Validated Mechanism of Action in_vivo->end

Figure 3. Experimental Workflow for Mechanism of Action Validation.

By systematically applying these experimental approaches and comparing the results with existing data, researchers can effectively validate the mechanism of action of this compound derivatives, paving the way for their further development as potential therapeutic agents.

References

Navigating the Kinome: A Comparative Guide to Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in the quest for selective and effective therapeutics. While direct experimental data on the kinase cross-reactivity of Ethyl 4-hydroxyquinoline-7-carboxylate is not currently available in the public domain, this guide provides a comparative analysis of two well-characterized, structurally related quinoline-based kinase inhibitors: Bosutinib and Vandetanib. This comparison offers valuable insights into the potential off-target effects and broader selectivity profile that compounds bearing the quinoline scaffold may exhibit.

This guide presents a summary of the kinase inhibition profiles of Bosutinib and Vandetanib, a detailed experimental protocol for a common kinase assay, and diagrams of relevant signaling pathways to provide a comprehensive resource for kinase inhibitor research.

Kinase Cross-Reactivity Profile: Bosutinib vs. Vandetanib

The following table summarizes the inhibitory activity (IC50 values) of Bosutinib and Vandetanib against a panel of selected kinases, highlighting their distinct selectivity profiles. Bosutinib is a potent inhibitor of Src family kinases and Abl, while Vandetanib primarily targets VEGFR, EGFR, and RET kinases.

Kinase TargetBosutinib IC50 (nM)Vandetanib IC50 (nM)
Primary Targets
ABL11>10,000
SRC1.2>10,000
LYN<1>10,000
HCK<1>10,000
VEGFR2 (KDR)3040
EGFR130500
RET3.9130
Selected Off-Targets
MEK1>10,000>10,000
ERK2>10,000>10,000
PIK3CA>10,000>10,000
AKT1>10,000>10,000
CDK2>10,000>10,000
p38α (MAPK14)>10,000>10,000
c-Kit>10,000>10,000
PDGFRβ100>10,000

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions. This table is intended for comparative purposes.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol outlines a common method for determining the in vitro potency of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® detection reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • HTRF® detection buffer

  • Low-volume 384-well plates (white)

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the kinase and the biotinylated substrate peptide to each well. c. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: a. Stop the kinase reaction by adding HTRF® detection buffer containing EDTA. b. Add the HTRF® detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) to each well. c. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

  • Data Acquisition: a. Read the plate on an HTRF®-compatible microplate reader. The reader excites the Europium cryptate at 320 nm and measures the emission at two wavelengths: 620 nm (Europium reference) and 665 nm (FRET signal from XL665).

  • Data Analysis: a. Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000. b. Plot the HTRF® ratio against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Kinase Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways primarily affected by Bosutinib and Vandetanib.

Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Nucleus Nucleus FAK->Nucleus Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT3->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Akt->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration Angiogenesis Angiogenesis Nucleus->Angiogenesis Bosutinib Bosutinib Bosutinib->Src

Caption: Simplified Src Signaling Pathway.

VEGFR_EGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EGFR->PI3K Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PKC->Raf Nucleus Nucleus Akt->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Angiogenesis Angiogenesis Nucleus->Angiogenesis Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR

Caption: Simplified VEGFR & EGFR Signaling Pathways.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Assay_Workflow Compound Test Compound (e.g., this compound) Dilution Serial Dilution Compound->Dilution KinasePanel Kinase Panel Assay (e.g., HTRF, Radiometric) Dilution->KinasePanel DataAcquisition Data Acquisition KinasePanel->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile & Cross-Reactivity Assessment DataAnalysis->SelectivityProfile

Caption: Kinase Inhibitor Profiling Workflow.

Benchmarking the Antioxidant Potential of Ethyl 4-hydroxyquinoline-7-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Ethyl 4-hydroxyquinoline-7-carboxylate against established antioxidant standards. Due to the limited availability of direct experimental data for this compound in common antioxidant assays, this guide utilizes data from structurally similar quinoline derivatives as a proxy to provide a substantive comparison. The objective is to offer a valuable reference for researchers investigating the therapeutic potential of quinoline compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated by its ability to scavenge free radicals. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

Antioxidant StandardDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Trolox3.772.93[]
Ascorbic Acid40.08 - 70.58-[2]
Butylated Hydroxytoluene (BHT)171.7 - 202.35-[3]

Note: The IC50 values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction mixture: Add various concentrations of the test compound to the DPPH solution. A control is prepared with methanol instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where Ac is the absorbance of the control and As is the absorbance of the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of percentage scavenging activity against the concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction mixture: The FRAP reagent is mixed with the test compound.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation of antioxidant power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as ferric reducing antioxidant power (in µM Fe(II)/g of sample).

Visualizing Mechanisms and Workflows

General Antioxidant Mechanism

Antioxidants neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The following diagram illustrates this fundamental process.

G General Antioxidant (AO) Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule H• FreeRadicalAnion Free Radical Anion (R-) FreeRadical->FreeRadicalAnion Antioxidant Antioxidant (AOH) Antioxidant->FreeRadical e- AntioxidantRadical Antioxidant Radical (AO•) Antioxidant->AntioxidantRadical -H• AntioxidantRadical_SET Antioxidant Radical Cation (AOH•+) Antioxidant->AntioxidantRadical_SET

Caption: General mechanisms of antioxidant action against free radicals.

Experimental Workflow for DPPH Assay

The following diagram outlines the key steps involved in performing the DPPH antioxidant assay.

G DPPH Antioxidant Assay Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Test Compound Dilutions start->prep_samples mix Mix DPPH Solution with Test Compound prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Conclusion

While direct experimental data on the antioxidant activity of this compound is currently limited, the available information on structurally related quinoline derivatives suggests that it is a promising candidate for further investigation as an antioxidant agent. The provided standardized protocols for DPPH, ABTS, and FRAP assays offer a framework for researchers to quantitatively assess its antioxidant potential and compare it with established standards. Further studies are warranted to elucidate the precise antioxidant capacity and mechanisms of action of this compound, which will be crucial for its potential development in therapeutic applications.

References

In Vivo Efficacy of Ethyl 4-hydroxyquinoline-7-carboxylate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While in vivo efficacy data for Ethyl 4-hydroxyquinoline-7-carboxylate is not extensively documented in publicly available literature, several of its structural analogs have demonstrated significant therapeutic potential in animal models across diverse applications, including oncology, infectious diseases, and veterinary medicine. This guide provides a comparative overview of the in vivo performance of these quinoline derivatives against established alternative treatments, supported by experimental data and detailed methodologies.

Antitumor Potential in Ehrlich Ascites Carcinoma (EAC) Model

A notable quinoline derivative, Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, has been evaluated for its antitumor properties in a murine model of Ehrlich Ascites Carcinoma (EAC), a rapidly growing tumor model. The study highlights the compound's ability to induce apoptosis and exhibit antioxidant effects.

Comparative Efficacy Data
Compound/DrugAnimal ModelDose & RegimenKey Efficacy EndpointsResults
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate Swiss Albino Mice with EACNot specifiedTumor cell viability100% decrease in viable tumor cells compared to control[1]
Apoptosis InductionUpregulation of caspase-3 and p53; Downregulation of PI3K and mTOR[2]
Antioxidant effectIncreased total antioxidant capacity
Cisplatin (Standard Chemotherapy) Swiss Albino Mice with EAC10 mg/kg, intraperitoneally, every other dayTumor volumeSignificant decrease in tumor volume (1.67±0.26 cm³) compared to EAC control (7.5±0.52 cm³)[3]
Viable tumor cellsSignificant decrease in viable cells (56.42±2.3 x 10⁶) compared to EAC control (417±2.9 x 10⁶)[3]
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

The in vivo antitumor activity is assessed using the EAC model in mice.[4][5][6][7][8][9][10][11]

  • Animal Model: Adult male or female Swiss albino mice, typically weighing 22–25 g, are used.

  • Tumor Inoculation: EAC cells are withdrawn from the ascitic fluid of a donor mouse (typically 10 days post-inoculation) under aseptic conditions. The cells are diluted in a sterile physiological saline solution. A standard dose, often around 0.5 x 10⁶ to 5 x 10⁷ EAC cells in a volume of 0.2-0.5 mL, is injected intraperitoneally into the experimental mice.

  • Treatment: Following tumor inoculation, the test compound (e.g., the quinoline derivative) is administered, typically via intraperitoneal injection, according to a predetermined dosing schedule. A control group receives the vehicle, and a positive control group is treated with a standard chemotherapeutic agent like cisplatin.[3]

  • Efficacy Evaluation: After the treatment period (e.g., 14 days), the antitumor effect is evaluated by measuring parameters such as tumor volume, the number of viable and non-viable tumor cells in the ascitic fluid, and the mean survival time of the animals. Biochemical markers of apoptosis (e.g., caspase-3, Bax, Bcl-2) and oxidative stress can also be assessed in tumor cells or host tissues.[1][2]

Signaling Pathway and Experimental Workflow

antitumor_workflow cluster_pathway Apoptotic Signaling Pathway cluster_workflow In Vivo Experimental Workflow Quinoline Quinoline PI3K PI3K Quinoline->PI3K inhibition p53 p53 Quinoline->p53 upregulation mTOR mTOR PI3K->mTOR inhibition Bax Bax p53->Bax upregulation Caspase3 Caspase3 Bax->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Animal_Model Swiss Albino Mice Tumor_Inoculation Intraperitoneal Injection of EAC Cells Animal_Model->Tumor_Inoculation Treatment_Groups Quinoline Derivative, Cisplatin (Control), Vehicle (Control) Tumor_Inoculation->Treatment_Groups Efficacy_Evaluation Tumor Volume, Cell Viability, Apoptosis Markers Treatment_Groups->Efficacy_Evaluation

Caption: Signaling pathway of the quinoline derivative and the in vivo experimental workflow.

Antimalarial Activity in a Plasmodium berghei Model

Quinoline-4-carboxamide derivatives, such as DDD107498, have shown potent antimalarial activity in mouse models of malaria.[12][13][14][15][16] These compounds represent a promising class of new antimalarials.

Comparative Efficacy Data
Compound/DrugAnimal ModelDose & RegimenKey Efficacy EndpointsResults
DDD107498 (Quinoline-4-carboxamide) P. berghei infected mice30 mg/kg, orally, once daily for 4 daysParasitemia reductionED₉₀ of 0.1–0.3 mg/kg; Complete cure at 4 x 30 mg/kg[12]
Chloroquine (Standard Antimalarial) P. berghei infected mice20 mg/kg/day (i.p.) or 40 mg/kg/day (oral) for 5 daysParasitemia reductionStandard control for in vivo antimalarial drug testing[17]
Dihydroartemisinin (DHA) (Standard Antimalarial) P. berghei infected mice2 mg/kgED₅₀ED₅₀ of 2 mg/kg[18]
Experimental Protocol: Plasmodium berghei Infection Model

The in vivo antimalarial efficacy is commonly evaluated using the P. berghei infection model in mice.[17][18][19][20][21][22][23]

  • Animal Model: Typically, female Swiss Webster or C57BL/6 mice weighing 25 to 30 g are used.

  • Parasite Inoculation: Mice are infected via intraperitoneal (i.p.) injection with approximately 10³ to 2 x 10⁷ P. berghei-infected red blood cells obtained from a donor mouse.[17][20]

  • Treatment: Treatment commences a few days after infection and continues for a specified period (e.g., 4-5 days). The test compound is administered, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and another group is treated with a standard antimalarial drug like chloroquine or an artemisinin derivative.[17][18]

  • Efficacy Evaluation: The primary endpoint is the reduction in parasitemia, which is monitored by examining Giemsa-stained blood smears. The 50% or 90% effective dose (ED₅₀ or ED₉₀) is then calculated. Survival of the treated mice is also a key indicator of efficacy.

Experimental Workflow

antimalarial_workflow cluster_workflow In Vivo Antimalarial Experimental Workflow Animal_Model Female Swiss Webster Mice Parasite_Inoculation Intraperitoneal Injection of P. berghei-infected Erythrocytes Animal_Model->Parasite_Inoculation Treatment_Groups Quinoline Derivative, Chloroquine (Control), Vehicle (Control) Parasite_Inoculation->Treatment_Groups Efficacy_Evaluation Parasitemia Monitoring, Survival Analysis Treatment_Groups->Efficacy_Evaluation

Caption: Workflow for in vivo antimalarial efficacy testing.

Coccidiostat Activity in Poultry

Certain substituted 4-hydroxyquinoline-3-carboxylates, such as decoquinate, are utilized as coccidiostats in poultry to prevent the parasitic disease coccidiosis caused by Eimeria species.[24][25][26][27][28][29][30][31][32]

Comparative Efficacy Data
Compound/DrugAnimal ModelDose & RegimenKey Efficacy EndpointsResults
Decoquinate (4-hydroxyquinoline derivative) Broiler Chickens20-40 mg/kg in feedPrevention of coccidiosisEffective as a coccidiostat[24][30][31]
Oocyst sheddingReduces oocyst shedding
Ionophore Coccidiostats (e.g., Monensin, Salinomycin) Broiler ChickensVaries by productPrevention of coccidiosisWidely used, allow for development of natural immunity[27][33]
Chemical Coccidiostats (e.g., Diclazuril, Robenidine) Broiler ChickensVaries by productPrevention of coccidiosisEffective against various Eimeria species[26][28][33]
Experimental Protocol: Coccidiosis Challenge Model in Chickens

The efficacy of coccidiostats is evaluated in controlled challenge studies in chickens.[34][35][36][37][38]

  • Animal Model: Young broiler chickens are typically used.

  • Challenge: Birds are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species. Often, a commercially available live oocyst vaccine is used as the source of coccidia for the challenge.[34][35][36][37]

  • Treatment: The test compound is administered in the feed at a specific concentration, starting before the challenge and continuing for a set period. Control groups receive unmedicated feed.

  • Efficacy Evaluation: Efficacy is assessed based on several parameters, including weight gain, feed conversion ratio, intestinal lesion scores, and oocyst counts in the feces or litter. A reduction in these parameters in the treated group compared to the challenged, unmedicated group indicates efficacy.

Experimental Workflow

coccidiostat_workflow cluster_workflow Coccidiostat Efficacy Testing Workflow Animal_Model Broiler Chickens Coccidial_Challenge Oral Inoculation with Eimeria Oocysts Animal_Model->Coccidial_Challenge Treatment_Groups Quinoline-based Coccidiostat in Feed, Unmedicated Feed (Control) Coccidial_Challenge->Treatment_Groups Efficacy_Evaluation Weight Gain, Lesion Scoring, Oocyst Counts Treatment_Groups->Efficacy_Evaluation

Caption: Workflow for evaluating coccidiostat efficacy in chickens.

References

Safety Operating Guide

Safe Disposal of Ethyl 4-hydroxyquinoline-7-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-hydroxyquinoline-7-carboxylate could not be located. The following disposal procedures are based on general best practices for laboratory chemical waste and hazard information available for structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This compound and its structural analogs are classified as hazardous materials, necessitating a careful and regulated disposal process. Based on data for similar compounds, this substance should be treated as a hazardous waste. For instance, related quinoline derivatives are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react violently or release toxic gases.[3]

2. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][4] The container must be compatible with the chemical and have a secure, tightly sealing lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[1] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • The approximate quantity of the waste.

    • The date of waste generation (the date the first amount of waste was added to the container).[1]

    • The name and contact information of the principal investigator or laboratory supervisor.[1]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5]

  • The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.[4][5]

  • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.[2] Store acids and bases separately.[3]

  • Secondary containment (placing the waste container inside a larger, chemically resistant bin or tray) is recommended to contain any potential leaks or spills.[4]

4. Arranging for Final Disposal:

  • Once the waste container is full, or if it has been in storage for the maximum time allowed by your institution (often between 90 days and one year), contact your EHS department to arrange for a hazardous waste pickup.[4][5]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or specific paperwork.[1]

Summary of Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Waste (Presumed Irritant, Health Hazard)[2]
Disposal Method Collection by licensed hazardous waste contractor via EHS[1][6]
Allowed Containers Leak-proof, chemically compatible, with secure lid (plastic preferred)[1][4]
Container Labeling "Hazardous Waste," full chemical name, date, PI info, hazard pictograms[1]
On-site Storage Designated and labeled Satellite Accumulation Area with secondary containment[3][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Leak-Proof, Compatible Container classify->container label Label Container: 'Hazardous Waste', Full Chemical Name, Date, PI container->label store Store in Designated Satellite Accumulation Area (with Secondary Containment) label->store full Container Full or Storage Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Hazardous Waste Pickup full->contact_ehs Yes end Waste Removed by Authorized Personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 4-hydroxyquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxyquinoline-7-carboxylate. The following procedures are based on best practices for handling quinoline derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety Glasses or GogglesMust meet ANSI Z87.1 1989 standard. Tight-sealing safety goggles are recommended.[1][2][3][4]
Face ShieldRequired when there is a risk of splashing or explosion.[5]
Hand Protection Chemical-resistant GlovesDisposable nitrile or neoprene gloves are suitable. Gloves must be inspected before use and disposed of after contact.[5][6]
Body Protection Laboratory CoatA long-sleeved Nomex® lab coat is recommended. It should be fully buttoned to cover as much skin as possible.[1][5]
Full-body Suit"Bunny suits" or coveralls provide head-to-toe protection and can minimize cross-contamination.[7]
Closed-toe ShoesShoes must cover the entire foot.[5]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if dust/aerosols are generated.[1][3][4][8]

Safe Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[2] Do not inhale dust or vapors.

  • Wash hands thoroughly with soap and water after handling the compound.[1][3][8][9]

  • Do not eat, drink, or smoke in the laboratory.[1][3][8][9]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][8]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[9][10]

  • Protect the compound from light.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container at an approved waste disposal facility.[1][2][3][4][8]

  • Do not release the chemical into the environment, as it may be toxic to aquatic life.[6][9]

  • Contaminated PPE, such as gloves and lab coats, should also be disposed of as hazardous waste in accordance with institutional and local regulations.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, follow the workflow outlined below to ensure a safe and effective response.

cluster_0 Chemical Spill Response Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Cleanup Clean the Area Contain->Cleanup Dispose Dispose of Waste (As hazardous waste) Cleanup->Dispose Report Document the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.